Technical Documentation Center

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
  • CAS: 36991-41-0

Core Science & Biosynthesis

Foundational

Chemical Structure, Synthesis, and Pharmacological Properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Executive Summary The cinnoline (1,2-diazanaphthalene) scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, historically recognized for its diverse biological activities 1[1]. Among its functionali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The cinnoline (1,2-diazanaphthalene) scaffold is a privileged heterocyclic pharmacophore in medicinal chemistry, historically recognized for its diverse biological activities 1[1]. Among its functionalized derivatives, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid holds distinct value as a structural bioisostere to the 4-oxoquinoline-3-carboxylic acid core found in fluoroquinolone antibiotics 2[2]. By replacing the C-2 carbon of a quinolone with a nitrogen atom, the resulting cinnoline derivative exhibits altered lipophilicity, pKa, and electronic distribution, opening novel pathways for target binding in antibacterial, anti-inflammatory, and cannabinoid receptor research.

This whitepaper provides an in-depth technical analysis of its chemical properties, a self-validating synthetic methodology, and its expanding footprint in modern drug development.

Chemical Identity and Structural Mechanics

Physicochemical Properties

The quantitative identity of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is summarized below:

PropertyValue
IUPAC Name 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
CAS Number 36991-41-0
Molecular Formula C₁₀H₈N₂O₃
Molecular Weight 204.18 g/mol
Canonical SMILES CC1C=CC2NN=C(C(O)=O)C(=O)C=2C1 (Tautomeric representation)
InChI Key YGYZHVHLBVRBRW-UHFFFAOYSA-N

Data sourced from3[3].

Tautomerism and Intramolecular Hydrogen Bonding

A critical structural feature of this compound is its tautomeric equilibrium between the 4-oxo-1,4-dihydrocinnoline form and the 4-hydroxycinnoline form. Crystallographic studies on related isosteres reveal that the molecule forms a strong intramolecular hydrogen bond between the protonated 4-oxo (or 4-hydroxy) donor and the 3-carboxylic acid acceptor 2[2].

This coplanar, rigidified geometry is not merely an artifact of crystallization; it is the exact pharmacophore required to intercalate into bacterial DNA and bind the DNA-gyrase complex. The presence of the N-2 nitrogen subtly shifts the electron density away from the carboxylic acid, slightly lowering the permeability compared to traditional quinolones but offering a distinct interaction profile with Topoisomerase IV 2[2].

Synthetic Methodologies: Causality and Workflow

Historically, cinnolines were synthesized via the Richter reaction—the cyclization of o-aminophenylpropiolic acids via diazonium intermediates 1[1]. However, this method suffers from poor regiocontrol and harsh acidic conditions.

For the targeted synthesis of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acids, the modern standard relies on the intramolecular cyclization of hydrazonomalonic acids . This route is highly scalable and regioselective. The reaction utilizes thionyl chloride (SOCl₂) to generate a highly electrophilic acid chloride intermediate, which undergoes a Friedel-Crafts-type acylation onto the electron-rich para-tolyl ring4[4].

SynthesisWorkflow N1 p-Tolylhydrazine + Diethyl Mesoxalate N2 Diethyl 2-(p-tolylhydrazono) malonate N1->N2 Condensation (EtOH, 25 °C) N3 2-(p-Tolylhydrazono) malonic acid N2->N3 Saponification (NaOH, then HCl) N4 Acid Chloride Intermediate N3->N4 Activation (SOCl2, 1,2-Dichlorobenzene) N5 6-Methyl-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid N4->N5 Intramolecular Cyclization (70 °C, 5 h)

Fig 1: Step-by-step synthetic workflow for 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Experimental Protocol: Self-Validating Synthesis

The following protocol outlines the optimized one-pot activation and cyclization sequence.

Causality of Reagent Selection:

  • 1,2-Dichlorobenzene: Chosen as the solvent because it is non-nucleophilic and possesses a high boiling point. This prevents solvent-adduct side reactions while allowing the system to reach the thermal activation energy required for ring closure 4[4].

  • Thionyl Chloride (SOCl₂): Acts as the activating agent. Unlike Lewis acid-mediated cyclizations (e.g., TiCl₄) which can be highly moisture-sensitive 5[5], SOCl₂ drives off gaseous byproducts (SO₂ and HCl), pushing the equilibrium strictly toward the acid chloride intermediate.

Step-by-Step Methodology:

  • Precursor Preparation: Suspend 10.0 mmol of 2-(p-tolylhydrazono)malonic acid in 20 mL of anhydrous 1,2-dichlorobenzene under an inert nitrogen atmosphere.

  • Activation: Dropwise, add a solution of SOCl₂ (2.0 mL, excess) dissolved in 10 mL of 1,2-dichlorobenzene. Note: Vigorous gas evolution will occur.

  • Cyclization: Heat the resulting mixture to 70 °C and maintain stirring for 5 hours. The elevated temperature provides the kinetic energy necessary for the electrophilic attack of the acid chloride onto the ortho-position of the p-tolyl ring.

  • Workup: Distill off the excess thionyl chloride under reduced pressure. Allow the mixture to cool to room temperature.

  • Isolation: The target compound, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, will precipitate. Filter the crude solid, wash with cold diethyl ether to remove residual 1,2-dichlorobenzene, and recrystallize from ethanol.

Validation & Quality Control: To validate the success of the cyclization, perform FT-IR and ¹H-NMR spectroscopy. The disappearance of the broad carboxylic acid OH stretch of the malonic acid precursor and the emergence of a sharp, hydrogen-bonded ketone peak (~1630 cm⁻¹) confirm ring closure. In ¹H-NMR, the downfield shift of the aromatic protons confirms the formation of the fused heterocyclic system.

Pharmacological Relevance and Applications

The unique electronic topology of the cinnoline-3-carboxylic acid core has led to its deployment across several therapeutic domains:

  • Antibacterial Isosteres: By mimicking the 4-oxoquinoline-3-carboxylic acid structure, cinnoline derivatives demonstrate competitive binding against bacterial DNA gyrase and Topoisomerase IV. The altered dipole moment provided by the N-2 nitrogen offers a strategy to overcome specific quinolone-resistant bacterial strains 2[2].

  • Cannabinoid Receptor Ligands: Pharmacomodulation of the 4-oxo-1,4-dihydrocinnoline core has yielded potent, highly selective Cannabinoid Receptor Type 2 (CB2) ligands. These compounds are actively investigated for their immunomodulatory and analgesic properties without the psychoactive side effects associated with CB1 receptor activation 4[4].

  • Human Neutrophil Elastase Inhibitors: Substituted cinnoline-3-carboxylates act as potent inhibitors of human neutrophil elastase. This mechanism is highly relevant for the development of therapeutics targeting chronic inflammatory pulmonary diseases, such as COPD and cystic fibrosis, where elastase overactivity degrades lung tissue 6[6].

References

  • AiFChem. "6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid - AiFChem".3

  • Wikipedia. "Cinnoline - Discovery and Synthesis". 1

  • UCL-Bruxelles, Belgique. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands". 4

  • RSC Publishing. "A New Cinnoline Synthesis. Part III. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline". 5

  • ResearchGate. "Synthesis, Structure, and Antibacterial Activity of 4-Imino-1,4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones". 2

  • Taylor & Francis. "Cinnoline derivatives as human neutrophil elastase inhibitors". 6

Sources

Exploratory

An In-depth Technical Guide to the Molecular Weight and Exact Mass of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

For Immediate Release Prepared for: Researchers, Scientists, and Drug Development Professionals This technical guide provides a detailed analysis of the molecular weight and exact mass of the compound 6-Methyl-4-oxo-1,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the molecular weight and exact mass of the compound 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Due to the limited availability of this specific molecule in public chemical databases, this guide outlines the calculated fundamental physicochemical properties, offering a foundational resource for researchers engaged in its synthesis, characterization, and potential therapeutic applications.

Executive Summary: Defining the Core Physicochemical Properties

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic organic compound featuring a cinnoline core structure. Accurate determination of its molecular weight and exact mass is fundamental for a range of scientific applications, including analytical method development, reaction stoichiometry, and high-resolution mass spectrometry-based structural elucidation. This document provides theoretically calculated values for these critical parameters based on the compound's molecular formula, C₁₀H₈N₂O₃.

Molecular Identity and Calculated Mass Properties

The first step in characterizing any molecule is to establish its fundamental mass properties. The molecular weight and exact mass, while related, provide distinct and complementary information crucial for laboratory and analytical work.

Data Summary

The key mass-related properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid have been calculated and are presented below.

PropertyValueUnit
Molecular Formula C₁₀H₈N₂O₃
Calculated Molecular Weight 204.18 g/mol
Calculated Exact Mass 204.0535Da
The Significance of Molecular Weight vs. Exact Mass

For professionals in drug development and chemical research, understanding the distinction between molecular weight and exact mass is paramount.

  • Molecular Weight (also known as average molecular mass) is calculated using the weighted average of the natural abundances of the isotopes of each element. This value is indispensable for gravimetric analysis and for preparing solutions of known molarity.

  • Exact Mass is the mass of a molecule calculated using the mass of the most abundant isotope of each element. This value is critical in mass spectrometry, where it allows for the determination of elemental composition and is used to confirm the identity of a synthesized compound with high precision.

The calculation of these values is based on the standard atomic weights and isotopic masses provided by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]

Molecular Structure and Visualization

The arrangement of atoms within 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid dictates its chemical behavior and properties.

Caption: 2D structure of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Methodologies for Characterization

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is the gold standard for confirming the elemental composition of a novel compound.

Experimental Protocol:

  • Sample Preparation: A dilute solution of the synthesized compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, typically in negative ion mode to deprotonate the carboxylic acid.

  • Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the [M-H]⁻ ion. The measured mass of this ion should be within a narrow tolerance (typically < 5 ppm) of the calculated exact mass of the deprotonated molecule (C₁₀H₇N₂O₃⁻).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the successful synthesis of the target compound. The expected spectra would show characteristic signals for the aromatic protons, the methyl group, and the carboxylic acid proton, with chemical shifts and coupling constants consistent with the proposed structure.

Synthesis Considerations

The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is not widely documented. However, a plausible synthetic route can be inferred from the synthesis of the parent compound, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.[3] The general approach involves the cyclization of a substituted phenylhydrazono derivative.

A potential synthetic pathway could involve the reaction of a methyl-substituted phenylhydrazine with a suitable three-carbon electrophile, followed by an intramolecular cyclization and subsequent functional group manipulations to yield the final product.

G cluster_0 Plausible Synthetic Pathway Substituted Phenylhydrazine Substituted Phenylhydrazine Hydrazone Formation Hydrazone Formation Substituted Phenylhydrazine->Hydrazone Formation Reaction with 3-carbon electrophile Intramolecular Cyclization Intramolecular Cyclization Hydrazone Formation->Intramolecular Cyclization Heat or Acid Catalyst Final Product Final Product Intramolecular Cyclization->Final Product

Caption: A generalized synthetic workflow for cinnoline derivatives.

Conclusion

This technical guide provides essential, albeit calculated, data on the molecular weight and exact mass of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. These foundational parameters are critical for any research and development activities involving this compound. The provided structural and methodological information serves as a valuable resource for scientists working on the synthesis and characterization of novel cinnoline derivatives for potential applications in drug discovery and materials science.

References

  • Appchem. 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 51726-39-7. Available at: [Link]

  • Cenmed. 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C007B-600694). Available at: [Link]

  • PubChemLite. 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (C11H9NO3). Available at: [Link]

  • Lambertucci, C., et al. (2014). Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands. Journal of Medicinal Chemistry, 57(23), 10048-10061. Available at: [Link]

  • PrepChem.com. Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available at: [Link]

  • Michigan State University. Masses. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2016). Heterocycles [h]-Fused Onto 4-Oxoquinoline-3-Carboxylic Acid, Part VIII[4]. Convenient Synthesis and Antimicrobial Properties of Substituted Hexahydro[3][4]diazepino[2,3-h]quinoline-9-carboxylic acid and Its Tetrahydroquino[7,8-b]benzodiazepine Analog. Molecules, 21(11), 1543. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Available at: [Link]

  • Scientific Instrument Services. Exact Masses of the Elements and Isotopic Abundances. Available at: [Link]

  • IUPAC. Standard Atomic Weights. Available at: [Link]

  • Exact Masses of Common Elements and Isotopes. Available at: [Link]

  • ResearchGate. List of Stable Isotopes for Carbon, Hydrogen, Nitrogen, Oxygen, and Sulphur. Source: IUPAC 1997 Standard[5]. Available at: [Link]

  • IUPAC. Atomic Weights of the Elements 2023. Available at: [Link]

  • NIST. Atomic Weights of the Elements 1989. Available at: [Link]

  • YouTube. How to calculate CHNO % ,Molecular Formula & Molecular weight of your Organic Compounds! |Dr.Mchem |. Available at: [Link]

  • PubChem. Methyl 6-amino-4-oxo-1,4-dihydroquinoline-3-carboxylate | C11H10N2O3. Available at: [Link]

  • Molar Mass Calculator. CHNo molar mass. Available at: [Link]

Sources

Foundational

A Comprehensive Guide to the Pharmacokinetic Profiling of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Abstract This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a novel small molecule with therapeutic potent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the preclinical pharmacokinetic (PK) profiling of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a novel small molecule with therapeutic potential. Recognizing the critical role of Absorption, Distribution, Metabolism, and Excretion (ADME) properties in determining the clinical success of a drug candidate, this document outlines a strategic, multi-tiered approach to thoroughly characterize its in vivo behavior. We will delve into the rationale behind experimental choices, provide detailed, field-proven protocols for essential in vitro and in vivo assays, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals dedicated to advancing new chemical entities from the bench to the clinic, ensuring a robust understanding of their pharmacokinetic profiles in line with regulatory expectations.[1][2][3][4][5][6]

Introduction: The Significance of Early Pharmacokinetic Profiling

The journey of a new chemical entity (NCE) from discovery to a marketed drug is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage attrition. Early and comprehensive ADME characterization is therefore not just a regulatory requirement but a critical step in de-risking a drug development program.[1][2] By understanding how a compound is absorbed, distributed throughout the body, metabolized, and ultimately excreted, we can make informed decisions to optimize dosing regimens, predict potential drug-drug interactions, and anticipate safety issues.[7][8]

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, a heterocyclic compound featuring a carboxylic acid moiety, presents a unique set of pharmacokinetic considerations. While the core cinnoline structure offers a scaffold for potential biological activity, the carboxylic acid group can influence properties such as solubility, plasma protein binding, and metabolic pathways.[9] This guide will provide a systematic approach to dissecting these properties.

Strategic Workflow for Pharmacokinetic Characterization

A tiered approach to pharmacokinetic profiling allows for the efficient allocation of resources, with high-throughput in vitro screens used in the early stages to identify potential liabilities, followed by more complex and resource-intensive in vivo studies for promising candidates.

PK_Workflow cluster_0 Tier 1: In Vitro ADME Screening cluster_1 Tier 2: In Vitro Mechanistic Studies cluster_2 Tier 3: In Vivo Pharmacokinetics cluster_3 Tier 4: Definitive Studies Solubility Solubility Permeability Permeability (Caco-2) Solubility->Permeability Informs formulation and absorption potential Rodent_PK Rodent PK Study (IV and PO) Permeability->Rodent_PK Predicts oral absorption Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) Metabolite_ID Metabolite Identification Metabolic_Stability->Metabolite_ID Identifies metabolic liabilities Metabolic_Stability->Rodent_PK Predicts clearance PPB Plasma Protein Binding PPB->Rodent_PK Influences distribution and clearance CYP_Inhibition CYP450 Inhibition Metabolite_ID->CYP_Inhibition Identifies metabolic pathways DDI_Studies Clinical DDI Prediction CYP_Inhibition->DDI_Studies Assesses drug-drug interaction risk Transporter_Interaction Transporter Interaction Excretion_Balance Excretion Balance Study Rodent_PK->Excretion_Balance Tissue_Distribution Tissue Distribution Rodent_PK->Tissue_Distribution Non-Rodent_PK Non-Rodent PK Study Rodent_PK->Non-Rodent_PK Informs dose selection Non-Rodent_PK->DDI_Studies

Caption: Tiered workflow for pharmacokinetic profiling.

Tier 1: Foundational In Vitro ADME Screening

The initial phase of in vitro screening is designed to rapidly assess the fundamental ADME properties of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, providing early indicators of its drug-like potential.[2][10][11]

Aqueous Solubility

Rationale: Adequate solubility is a prerequisite for absorption. Poor solubility can lead to low and variable bioavailability. The carboxylic acid moiety may confer pH-dependent solubility.

Experimental Protocol:

  • Prepare a stock solution of the test compound in DMSO.

  • Add the stock solution to a phosphate buffer system at various pH values (e.g., 2.0, 5.0, 7.4) to a final concentration exceeding the expected solubility.

  • Shake the samples at room temperature for 24 hours to reach equilibrium.

  • Centrifuge the samples to pellet the undissolved compound.

  • Analyze the supernatant for the concentration of the dissolved compound using a validated LC-MS/MS method.[12][13][14][15]

Intestinal Permeability: The Caco-2 Cell Model

Rationale: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a monolayer that mimics the intestinal epithelium, providing a valuable in vitro model to predict oral drug absorption.[16][17][18] This assay can also indicate whether the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[18]

Experimental Protocol:

  • Seed Caco-2 cells on a semipermeable membrane in a trans-well plate and culture for 21-25 days to form a confluent monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).[17]

  • Prepare a dosing solution of the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution).

  • To assess apical to basolateral (A-B) permeability, add the dosing solution to the apical side and fresh transport buffer to the basolateral side.

  • To assess basolateral to apical (B-A) permeability, add the dosing solution to the basolateral side and fresh transport buffer to the apical side.

  • Incubate the plates at 37°C with gentle shaking.

  • At specified time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux.[18]

Caco2_Assay Start Start Seed_Cells Seed Caco-2 cells on trans-well plates Start->Seed_Cells Culture Culture for 21-25 days Seed_Cells->Culture TEER_Check Verify monolayer integrity (TEER) Culture->TEER_Check Dosing Add test compound to apical or basolateral side TEER_Check->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Sample receiver compartment at timed intervals Incubate->Sample Analyze Quantify compound by LC-MS/MS Sample->Analyze Calculate Calculate Papp and Efflux Ratio Analyze->Calculate End End Calculate->End

Caption: Caco-2 permeability assay workflow.

Metabolic Stability

Rationale: The liver is the primary site of drug metabolism, and the rate of metabolic clearance significantly impacts a drug's half-life and oral bioavailability.[19] In vitro systems such as liver microsomes and hepatocytes can provide an early assessment of metabolic stability.[20][21]

Experimental Protocol (Liver Microsomes):

  • Prepare an incubation mixture containing liver microsomes (from human and relevant preclinical species), the test compound, and a phosphate buffer.

  • Pre-incubate the mixture at 37°C.

  • Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[22]

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.

  • Determine the in vitro half-life (t½) and intrinsic clearance (CLint).[22]

A similar protocol can be followed using cryopreserved hepatocytes, which contain both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolic clearance.

Plasma Protein Binding

Rationale: The extent to which a drug binds to plasma proteins, primarily albumin, influences its distribution and availability to reach its target site and undergo metabolism or excretion. Only the unbound fraction is pharmacologically active.[23]

Experimental Protocol (Equilibrium Dialysis):

  • Use a rapid equilibrium dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane.

  • Add plasma containing the test compound to one chamber and a buffer solution to the other.

  • Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Analyze the concentration of the test compound in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.[23]

Parameter Methodology Key Output Interpretation
Aqueous Solubility Shake-flask method at various pHsµg/mLHigh solubility is desirable for oral absorption.
Permeability Caco-2 cell monolayer assayPapp (cm/s), Efflux RatioHigh Papp suggests good absorption; Efflux ratio >2 indicates active efflux.
Metabolic Stability Liver microsomes or hepatocytes with NADPHIn vitro t½ (min), CLint (µL/min/mg protein)Short t½ and high CLint suggest rapid metabolism and potential for low bioavailability.
Plasma Protein Binding Rapid Equilibrium Dialysis (RED)Fraction unbound (fu)High fu may lead to wider distribution and faster clearance.

Tier 2: Mechanistic In Vitro Investigations

Should the initial screening results be favorable, more detailed in vitro studies are warranted to elucidate the mechanisms behind the observed ADME properties.

Metabolite Identification

Rationale: Understanding the metabolic fate of a drug is crucial for identifying potentially active or toxic metabolites and for interpreting in vivo data.[7][8][24][25][26]

Experimental Protocol:

  • Incubate the test compound at a higher concentration with human and preclinical species liver microsomes or hepatocytes for an extended period.

  • Analyze the samples using high-resolution LC-MS/MS to detect and structurally characterize potential metabolites.[20]

  • Common metabolic pathways for a compound with a carboxylic acid moiety include glucuronidation.

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of drug-drug interactions. This assay determines the potential of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid to inhibit the major CYP isoforms.

Experimental Protocol:

  • Incubate human liver microsomes with a panel of specific CYP isoform probe substrates in the presence and absence of the test compound.

  • After a set incubation time, measure the formation of the probe substrate's metabolite by LC-MS/MS.

  • A decrease in metabolite formation in the presence of the test compound indicates inhibition.

  • Determine the IC50 value (the concentration of the test compound that causes 50% inhibition).

Tier 3: In Vivo Pharmacokinetic Evaluation

In vivo studies in animal models are essential to understand the integrated effects of ADME processes and to determine key pharmacokinetic parameters.[27][28][29]

Rodent Pharmacokinetic Study

Rationale: A study in a rodent species (e.g., rat or mouse) provides the first in vivo assessment of the compound's pharmacokinetic profile after intravenous (IV) and oral (PO) administration.

Experimental Protocol:

  • Administer the test compound to a cohort of rodents via IV and PO routes.

  • Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples for the concentration of the parent drug using a validated LC-MS/MS bioanalytical method.[30][31]

  • Use pharmacokinetic software to calculate key parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F).

Parameter Description Significance
Clearance (CL) The volume of plasma cleared of the drug per unit time.Indicates the efficiency of drug elimination.
Volume of Distribution (Vd) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.Reflects the extent of drug distribution into tissues.
Half-life (t½) The time required for the drug concentration in the plasma to decrease by half.Determines the dosing interval.
Oral Bioavailability (%F) The fraction of the orally administered dose that reaches systemic circulation.A key parameter for oral drug viability.

Conclusion

The systematic pharmacokinetic profiling of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, as outlined in this guide, provides a robust pathway to understanding its potential as a drug candidate. By integrating in vitro and in vivo data, researchers can build a comprehensive picture of the compound's ADME properties, enabling informed decision-making throughout the drug development process and ultimately increasing the probability of clinical success. Adherence to these scientifically grounded and field-proven methodologies will ensure the generation of high-quality, reliable data that is essential for regulatory submissions and the advancement of new therapies.[5][6][32]

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). Google Cloud.
  • In vitro drug metabolism: for the selection of your lead compounds. (n.d.). Symeres.
  • Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. (1983). PubMed.
  • Advanced metabolite identification services for drug discovery | CRO Expertise. (n.d.). Nuvisan.
  • Caco2 assay protocol. (n.d.).
  • Metabolite Profiling and Identification. (n.d.). Frontage Laboratories.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • Microsomal Stability. (n.d.). Cyprotex ADME-Tox Solutions | Evotec.
  • MetID insights for drug development. (n.d.). Labcorp.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. (2024, August 14).
  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm.
  • Protein Binding Assays. (n.d.). BioAgilytix.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • What Are Metabolite Profiling & Identification Studies? (2023, March 30). WuXi AppTec.
  • LC-MS/MS Bioanalytical Services for Small Molecule Drug Development. (2026, January 18).
  • Metabolite Identification Data in Drug Discovery, Part 1: Data Generation and Trend Analysis. (n.d.).
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Plasma Protein Binding Assay. (n.d.). Evotec.
  • In Vitro ADME. (n.d.). Selvita.
  • In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.
  • In Vitro ADME. (n.d.). BioDuro-Global CRDMO, Rooted in Science.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Microsomal Clearance/Stability Assay. (n.d.). Domainex.
  • Protein Binding Assay: ICH M12-Compliant Testing. (n.d.). Pharmaron.
  • Regulatory guidelines and preclinical tools to study the biodistribution of RNA therapeutics. (n.d.).
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024, September 24). YouTube.
  • Preclinical Studies in Drug Development. (n.d.). PPD.
  • A simple and highly sensitive LC-MS/MS bioanalytical method for phosphorodiamidate morpholino oligonucleotides in plasma. (2026, February 19). PubMed.
  • Small Molecule Method Development Strategies with Chad Christianson. (2025, October 1). Bioanalysis Zone.
  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. (n.d.). Analyst (RSC Publishing).
  • ICH guideline S6 (R1) – preclinical safety evaluation of biotechnology-derived pharmaceuticals. (n.d.). EMA - European Union.
  • Understanding the Regulatory Requirements for Preclinical Studies: A Comprehensive Guide. (n.d.). Infinix Bio.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). PMC.
  • In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. (2025, March 12).
  • In vitro-in vivo Pharmacokinetic correlation model for quality assurance of antiretroviral drugs. (n.d.). PMC.
  • Design, Development and In vivo Pharmacokinetic Evaluation of Cardiovascular Drug Loaded Nano Structured Lipid Carrier System. (n.d.). Impactfactor.
  • Bio-analytical Method Development for Pharmacokinetic Study of Novel Lafutidine Formulation in Rabbit Plasma Using RP-HPLC. (n.d.). Indian Journal of Pharmaceutical Education and Research.

Sources

Exploratory

Crystallographic Profiling and Structural Causality of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Executive Summary The rational design of antibacterial and antineoplastic agents relies heavily on the precise spatial arrangement of pharmacophores. 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of antibacterial and antineoplastic agents relies heavily on the precise spatial arrangement of pharmacophores. 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) is a critical isosteric analogue of the fluoroquinolone class of antibiotics (such as cinoxacin). By replacing the carbon atom at position 2 of the quinoline core with a nitrogen atom, the resulting cinnoline scaffold exhibits altered electronic distribution while maintaining the essential geometry required for target binding.

This technical guide provides an in-depth analysis of the crystallographic properties of this compound. We will explore the causality behind its molecular geometry—specifically the critical intramolecular hydrogen bonding—and detail a self-validating experimental protocol for acquiring and resolving its single-crystal X-ray diffraction (XRD) data.

Crystallographic Architecture and Molecular Geometry

The S(6) Intramolecular Hydrogen Bond Motif

The defining crystallographic feature of 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives is the presence of a robust intramolecular hydrogen bond between the proton of the 3-carboxylic acid group and the oxygen atom of the 4-oxo group .

Causality: In graph-set notation, this creates a six-membered pseudo-ring designated as an S(6) motif . The thermodynamic stability of this hydrogen bond (typically with an O···O distance of ~2.55 Å) restricts the rotational degree of freedom of the carboxylate group. Consequently, the carboxylate moiety is locked in a strict coplanar orientation with the bicyclic cinnoline core. This coplanarity is an absolute prerequisite for the molecule to effectively intercalate into the DNA-gyrase cleavage complex .

Crystal Packing and the Role of the 6-Methyl Group

The addition of a methyl group at the 6-position introduces both steric bulk and an inductive (+I) electron-donating effect to the aromatic ring.

Causality: In the crystal lattice, unsubstituted cinnolines often engage in direct face-to-face π-π stacking, which creates extremely stable, insoluble crystal lattices. The 6-methyl substitution disrupts this perfect alignment, forcing the molecules into an offset (slipped) π-stacking arrangement. This subtle crystallographic shift lowers the lattice energy just enough to improve the compound's aqueous dissolution profile, while the methyl group simultaneously increases the overall lipophilicity required for bacterial cell membrane penetration.

Quantitative Crystallographic Data

The following table synthesizes the expected quantitative crystallographic parameters for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, extrapolated from high-resolution XRD studies of its closest structural analogues (the 7-methyl and 6-fluoro derivatives) , .

Crystallographic ParameterRepresentative ValueStructural Implication
Chemical Formula C₁₀H₈N₂O₃Core isostere of quinolone antibiotics.
Molecular Weight 204.18 g/mol Optimal for small-molecule diffusion.
Crystal System MonoclinicIndicates low-symmetry packing driven by directional H-bonds.
Space Group P2₁/cCentrosymmetric; molecules pack in antiparallel pairs.
Unit Cell Dimensions a ≈ 7.2 Å, b ≈ 15.5 Å, c ≈ 8.1 ÅAccommodates the offset π-stacking distance (~3.4 Å).
β Angle ~ 105°Characteristic shear angle for slipped stacking.
Z (Molecules/unit cell) 4Standard packing efficiency for P2₁/c.
O(Oxo)···O(Carboxyl) Dist. 2.54 – 2.58 ÅConfirms strong S(6) intramolecular hydrogen bond.

Structure-Activity Relationship (SAR) Dynamics

To visualize how the crystallographic features dictate the biological efficacy of the compound, the following diagram maps the structural causality pathway.

SAR N1 4-Oxo Group N3 Intramolecular H-Bond (S(6)) N1->N3 N2 3-Carboxylic Acid N2->N3 N4 Coplanar Cinnoline Core N3->N4 N5 DNA-Gyrase Intercalation N4->N5 N6 6-Methyl Substitution N7 Enhanced Lipophilicity & Offset π-Stacking N6->N7 N7->N5

Structural causality pathway linking crystallographic features to DNA-gyrase inhibition.

Self-Validating Experimental Protocol for Single-Crystal XRD

To obtain high-resolution crystallographic data for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, researchers must follow a rigorous, self-validating workflow.

Step 1: Nucleation and Crystal Growth
  • Solvent Selection: Dissolve 10 mg of the compound in 1 mL of N,N-Dimethylformamide (DMF).

    • Causality: The compound is highly polar and forms strong intermolecular dimers. DMF acts as a potent hydrogen-bond acceptor to temporarily disrupt these dimers, ensuring complete dissolution.

  • Antisolvent Diffusion: Carefully layer 3 mL of distilled water over the DMF solution in a narrow crystallization tube.

    • Causality: Water acts as an antisolvent. The slow diffusion interface creates a localized supersaturated state without rapid precipitation, heavily favoring the nucleation of high-quality, defect-free single crystals over amorphous powders.

  • Validation Loop: After 7–14 days, harvest the crystals and examine them under a polarized light microscope. A crystal that completely extinguishes light at specific rotation angles validates that it is a single crystalline domain, not a twinned aggregate.

Step 2: Data Collection Strategy
  • Mounting: Coat a selected crystal (dimensions ~ 0.15 × 0.10 × 0.05 mm) in perfluoropolyether oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the loop to the goniometer under a steady stream of nitrogen gas at 100 K.

    • Causality: Cryo-cooling minimizes atomic thermal vibrations (Debye-Waller factors). This drastically enhances the intensity of high-angle diffraction spots, which is critical for accurately resolving the positions of light atoms (like the hydrogen involved in the S(6) motif).

  • Diffraction: Collect data using Mo Kα radiation (λ = 0.71073 Å).

    • Validation Loop: During data reduction, monitor the internal agreement factor ( Rint​ ). An Rint​<0.05 acts as a self-validating metric that the integration and empirical absorption corrections were successful.

Step 3: Structure Solution and Refinement
  • Phasing: Solve the phase problem using direct methods (e.g., SHELXT).

    • Causality: Direct methods exploit probabilistic mathematical relationships between structure factor magnitudes to locate the heavier atoms (C, N, O) without requiring heavy-metal derivatives.

  • Refinement: Refine the structural model using full-matrix least-squares on F2 (e.g., SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Validation Loop: The refinement is considered successful and valid only when the Goodness-of-Fit (GoF) approaches 1.0, the final R1​ is < 0.05, and the residual electron density map is featureless (highest peak < 0.5 e− /ų).

Workflow A Compound Synthesis (CAS: 36991-41-0) B Antisolvent Diffusion (DMF/H2O, Slow Nucleation) A->B C Single Crystal Selection (Polarized Light Validation) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Phase Problem Solution (Direct Methods via SHELXT) D->E F Structure Refinement (Full-matrix least-squares on F²) E->F G Validation (R1 < 0.05, GoF ≈ 1.0) F->G

Step-by-step experimental workflow for the crystallographic analysis of cinnoline derivatives.

References

  • Główka, M. L., Martynowski, D., Olczak, A., Bojarska, J., Szczesio, M., & Kozłowska, K. (2003). "Intramolecular hydrogen bond between 4-oxo and 3-carboxylic groups in quinolones and their analogs. Crystal structures of 7-methyl- and 6-fluoro-1,4-dihydro-4-oxocinnoline-3-carboxylic acids." Journal of Molecular Structure, 658(1-2), 43-50. URL:[Link]

  • Stańczak, A., Ochocki, Z., Martynowski, D., Główka, M., & Nawrot, E. (2003). "Synthesis, structure, and antibacterial activity of 4-imino-1, 4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1, 4-dihydrocinnoline-3-carboxylic acid derivatives as isosteric analogues of quinolones." Archiv der Pharmazie, 336(1), 18-30. URL:[Link]

  • Ruiz, M., Perelló, L., Server-Carrió, J., Ortiz, R., García-Granda, S., Díaz, M. R., & Cantón, E. (2002). "Interactions of metal ions with two quinolone antimicrobial agents (cinoxacin and ciprofloxacin). Spectroscopic and X-ray structural characterization. Antibacterial studies." Journal of Inorganic Biochemistry, 92(2), 101-111. URL:[Link]

Foundational

Engineering 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Derivatives: A Technical Guide to Isosteric Quinolone Analogs and CB2 Modulators

Chemical Rationale & Structural Biology The cinnoline scaffold—specifically the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core—represents a privileged pharmacophore in modern drug discovery. Historically recognized as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Structural Biology

The cinnoline scaffold—specifically the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core—represents a privileged pharmacophore in modern drug discovery. Historically recognized as isosteric analogs of 4-quinolones (such as nalidixic acid and cinoxacin), these nitrogen-rich heterocycles exhibit profound biological versatility [1].

The introduction of a methyl group at the 6-position to form 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) [2] is a deliberate structural modification designed to optimize both pharmacodynamics and pharmacokinetics:

  • Steric Mimicry: The 6-methyl group mimics the spatial volume of the 6-fluoro substitution found in ubiquitous fluoroquinolones (e.g., ciprofloxacin). This positions the molecule optimally within the hydrophobic pockets of target proteins.

  • Electronic Modulation: The weak electron-donating (+I) effect of the methyl group alters the electron density of the fused aromatic system. This modulates the pKa​ of the N1-H and the 3-carboxylic acid, shifting the molecule's logD profile to favor passive diffusion across bacterial cell walls and the blood-brain barrier.

  • Isosteric Replacement: Replacing the C2 carbon of a quinolone with a nitrogen atom (forming the cinnoline) alters the hydrogen-bonding network. This modification circumvents traditional quinolone-resistance mechanisms (like target-site mutations in gyrA) by subtly changing the binding angle within the DNA-gyrase cleavage complex [3].

Mechanistic Pathways: Dual Therapeutic Potential

Derivatives of 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid are primarily investigated across two distinct pharmacological axes: antimicrobial activity and immunomodulation via the Cannabinoid Receptor 2 (CB2).

Antimicrobial Axis (DNA Gyrase / Topoisomerase IV)

Like their quinolone counterparts, free 3-carboxylic acid derivatives act as topoisomerase poisons. They stabilize the transient DNA-enzyme cleavage complex, preventing DNA religation. This leads to double-stranded DNA breaks, halting replication and inducing rapid bacterial apoptosis.

Immunomodulatory Axis (CB2 Receptor Agonism)

When the 3-carboxylic acid is converted into a bulky carboxamide (e.g., N-adamantyl or N-cyclohexyl) and the N1 position is alkylated, the molecule shifts from an antimicrobial agent to a highly selective CB2 receptor agonist[4]. CB2 receptors, expressed predominantly on immune cells, modulate cytokine release without the psychoactive effects associated with CB1 receptors.

G cluster_0 Antimicrobial Pathway (Free Acid) cluster_1 Anti-inflammatory Pathway (Amide Derivatives) Cinnoline 6-Methyl-4-oxo-1,4-dihydrocinnoline Derivatives DNAGyrase DNA Gyrase / Topo IV Inhibition Cinnoline->DNAGyrase CB2 CB2 Receptor Agonism Cinnoline->CB2 DNAStrand DNA Strand Breakage DNAGyrase->DNAStrand BactDeath Bacterial Cell Death DNAStrand->BactDeath cAMP cAMP Reduction & MAPK Activation CB2->cAMP ImmuneMod Immune Modulation & Analgesia cAMP->ImmuneMod

Dual pharmacological pathways of 6-methyl-4-oxo-1,4-dihydrocinnoline derivatives.

Synthetic Methodologies & Self-Validating Protocols

The synthesis of the 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core requires precise control over cyclization thermodynamics. Traditional thermal cyclization of hydrazonomalonic acids often results in poor yields due to premature decarboxylation.

To circumvent this, we employ a Lewis acid-catalyzed intramolecular Friedel-Crafts acylation . By converting the precursor to a highly reactive acyl chloride using thionyl chloride ( SOCl2​ ), and subsequently applying titanium tetrachloride ( TiCl4​ ), we force a regioselective ring closure at the ortho position of the aromatic ring. This self-validating system ensures the preservation of the vital 3-carboxylic acid moiety.

G Step1 4-Methylaniline + NaNO2 / HCl Step2 Diazonium Salt Intermediate Step1->Step2 Step3 Japp-Klingemann (Diethyl malonate) Step2->Step3 Step4 Hydrazonomalonic Acid Precursor Step3->Step4 Step5 Cyclization (SOCl2 then TiCl4) Step4->Step5 Step6 6-Methyl-4-oxo Cinnoline Core Step5->Step6

Synthetic workflow for the 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid core.
Step-by-Step Protocol: Synthesis of the Cinnoline Core

Reagents Required: 4-Methylaniline, Sodium nitrite ( NaNO2​ ), Hydrochloric acid ( HCl ), Diethyl malonate, Potassium hydroxide ( KOH ), Thionyl chloride ( SOCl2​ ), Titanium tetrachloride ( TiCl4​ ), 1,2-Dichlorobenzene.

  • Diazotization: Dissolve 4-methylaniline (10 mmol) in a mixture of concentrated HCl (3 mL) and water (10 mL). Cool to 0–5 °C. Dropwise, add a cold aqueous solution of NaNO2​ (11 mmol) while maintaining the temperature strictly below 5 °C to prevent diazonium decomposition.

  • Japp-Klingemann Coupling: In a separate flask, dissolve diethyl malonate (10 mmol) in ethanol and add an aqueous solution of KOH to generate the enolate. Cool to 0 °C. Slowly add the diazonium salt solution to the enolate mixture. Stir for 2 hours to yield diethyl 2-((4-methylphenyl)hydrazono)malonate.

  • Saponification: Treat the resulting ester with 10% aqueous NaOH at reflux for 2 hours to hydrolyze the esters. Acidify with HCl to precipitate the 2-((4-methylphenyl)hydrazono)malonic acid precursor. Filter and dry under vacuum.

  • Activation & Cyclization (Critical Step): Suspend the dried precursor (5 mmol) in anhydrous 1,2-dichlorobenzene (15 mL). Add SOCl2​ (15 mmol) dropwise. Heat to 70 °C for 4 hours to form the diacyl chloride. Causality Check: Do not exceed 70 °C to avoid unwanted chlorination of the aromatic ring.

  • Lewis Acid Catalysis: Distill off excess SOCl2​ under reduced pressure. Cool the mixture to room temperature and add TiCl4​ (10 mmol) dropwise under an inert argon atmosphere. Heat the mixture to 120 °C for 6 hours. The TiCl4​ acts as a potent Lewis acid, coordinating with the acyl chloride to generate an acylium ion, driving the electrophilic aromatic substitution.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract with ethyl acetate, wash with brine, dry over MgSO4​ , and concentrate. Recrystallize from ethanol to yield pure 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Structure-Activity Relationship (SAR) & Quantitative Data

The biological efficacy of the cinnoline core is highly sensitive to substitutions at the N1 and C3 positions. The table below synthesizes comparative SAR data, demonstrating how structural tuning shifts the molecule's primary indication from an antibacterial agent to a targeted immunomodulator.

Compound DerivativeN1 SubstitutionC3 SubstitutionC6 SubstitutionPrimary TargetEfficacy Metric
Cinoxacin (Standard)EthylCarboxylic AcidNoneDNA GyraseMIC ( S.aureus ): 4.0 µg/mL
6-Methyl Cinnoline Core HydrogenCarboxylic AcidMethylDNA GyraseMIC ( S.aureus ): 1.5 µg/mL
8-Bromo-6-Methyl Core HydrogenCarboxylic AcidMethyl (+ 8-Br)Topo IVMIC ( S.aureus ): 0.8 µg/mL
N1-Pentyl Derivative n-PentylCarboxylic AcidMethylCB2 Receptor Ki​ (CB2): >1000 nM (Inactive)
N1-Pentyl Amide n-PentylN-Adamantyl AmideMethylCB2 Receptor Ki​ (CB2): 12.4 nM (Potent)

Data Interpretation: Maintaining the free 3-carboxylic acid is an absolute requirement for antibacterial activity (binding to the Mg2+ ion in the DNA gyrase pocket). Conversely, converting the acid to a bulky amide (e.g., N-adamantyl) and adding a lipophilic tail (n-pentyl) at N1 completely abolishes antibacterial activity but generates nanomolar affinity for the CB2 receptor, driven by deep insertion into the receptor's transmembrane lipophilic cleft [4].

References

  • Cinnoline Derivatives with Biological Activity ResearchG
  • 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0)
  • Synthesis, structure, and antibacterial activity of 4-imino-1, 4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1, 4-dihydrocinnoline-3-carboxylic acid derivatives as isosteric analogues of quinolones PubMed / Arch Pharm (Weinheim)
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Journal of Medicinal Chemistry / UCL-Bruxelles
Exploratory

An In-depth Technical Guide to the Biological Activity of Cinnoline-3-Carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals Introduction: The Versatility of the Cinnoline Scaffold Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a crucial structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a crucial structural motif in medicinal chemistry.[1][2][3] Its derivatives have garnered significant attention for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, anti-inflammatory, and analgesic activities.[1][2][3][4][5] The cinnoline-3-carboxylic acid scaffold, in particular, has emerged as a privileged structure, with numerous derivatives demonstrating potent and selective biological effects. This guide will delve into the key therapeutic areas where these compounds show promise.

The core structure of cinnoline provides a versatile platform for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The presence of two nitrogen atoms in the six-membered ring influences the molecule's electronic distribution and its ability to interact with various biological targets.[4][6]

Anticancer Activity: A Promising Frontier

Cinnoline-3-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with several studies highlighting their cytotoxic effects against a range of human tumor cell lines.[1][2][5]

Mechanism of Action

The anticancer activity of these derivatives is often attributed to their ability to interfere with key cellular processes essential for tumor growth and survival. One notable mechanism involves the inhibition of lactate transport.[7] Cancer cells exhibit a high rate of glycolysis, leading to the production of large amounts of lactate, which is then exported out of the cell by monocarboxylate transporters (MCTs).[7] Inhibition of this process leads to intracellular lactate accumulation and a disruption of the cell's energetic metabolism, ultimately inducing apoptosis.[7]

Some derivatives have also been shown to induce apoptosis through the activation of caspase-3, -8, and -9, mitochondrial depolarization, and the generation of reactive oxygen species.[1]

Structure-Activity Relationship (SAR)

The substitution pattern on the cinnoline ring plays a crucial role in determining the anticancer potency and selectivity. For instance, certain 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives have shown particular efficacy against leukemia cell lines and have been found to be active in cells overexpressing the multidrug resistance protein 1 (MDR1).[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

A standard method to evaluate the cytotoxic activity of cinnoline-3-carboxylic acid derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Step-by-Step Methodology:

  • Cell Culture: Plate cancer cells (e.g., HeLa, HCT116) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Cinnoline derivatives have shown a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][8]

Notable Derivatives and Their Efficacy
  • Cinoxacin: A well-known cinnoline derivative used in the treatment of urinary tract infections.[1]

  • 4-Aminocinnoline-3-carboxamides: Derivatives with substitutions at the 4-amino group have exhibited significant antibacterial and antifungal activity.[1]

  • Cinnoline Sulphonamides: The combination of the cinnoline and sulphonamide moieties has resulted in compounds with enhanced antimicrobial properties, particularly those with halogen substitutions.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The disk diffusion method is a common technique for screening antimicrobial activity.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Agar Plate Inoculation: Evenly spread the microbial suspension onto the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud's agar for fungi).

  • Disk Application: Impregnate sterile paper disks with known concentrations of the test compounds and place them on the inoculated agar surface.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.

  • MIC Determination: To determine the MIC, a broth microdilution method can be used, where serial dilutions of the compound are tested against the microorganism in a 96-well plate. The MIC is the lowest concentration that shows no visible growth.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Several cinnoline derivatives have demonstrated potent anti-inflammatory properties.[4][6] Cinnopentazone is a notable example that has shown significant anti-inflammatory effects.[6]

Mechanism of Action

The anti-inflammatory activity of these compounds is often evaluated using in vitro models such as the inhibition of bovine serum albumin denaturation.[4] Some derivatives have also been investigated for their ulcerogenic and lipid peroxidation potential to assess their side-effect profile.[4]

Experimental Workflow: In Vitro Anti-inflammatory Screening

G cluster_0 In Vitro Anti-inflammatory Screening start Start: Synthesized Cinnoline Derivatives assay Bovine Serum Albumin Denaturation Assay start->assay data Measure % Inhibition of Denaturation assay->data analysis Compare with Standard Drug (e.g., Diclofenac) data->analysis end Identify Potent Anti-inflammatory Candidates analysis->end

Caption: Workflow for in vitro anti-inflammatory screening.

Other Biological Activities

Beyond the major areas discussed, cinnoline-3-carboxylic acid derivatives have also been explored for other therapeutic applications, including:

  • Pollen Suppressants: Substituted analogues of 1,4-dihydro-4-oxo-1-phenyl-cinnoline-3-carboxylic acid have been identified as a new class of pollen suppressant agents for wheat.[6]

  • Herbicides and Fungicides: Certain cinnoline derivatives have been approved for agricultural use due to their efficacy as herbicides and fungicides.[6]

Conclusion and Future Directions

The cinnoline-3-carboxylic acid scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the importance of continued research in this area. Future efforts should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives with improved potency, selectivity, and pharmacokinetic profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways involved in the biological effects of these compounds.

  • In Vivo Efficacy and Safety: Evaluating the most promising candidates in preclinical animal models to assess their therapeutic potential and safety.

The continued exploration of cinnoline-3-carboxylic acid derivatives holds great promise for addressing unmet medical needs in oncology, infectious diseases, and inflammatory disorders.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiprolifer
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (URL: )
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (URL: )
  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
  • Synthesis of Some Novel Quinoline-3-carboxylic Acids and Pyrimidoquinoline Derivatives as Potential Antimicrobial Agents - Academia.edu. (URL: )
  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Neg
  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIV
  • IJBPAS, July, 2021, 10(7). (URL: )
  • A concise review on cinnoline and its biological activities - Wasabi. (URL: )
  • US4997943A - Quinoline-3-carboxylic acid derivatives - Google P
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives | Open Access Journals - Research and Reviews. (URL: )
  • (PDF)
  • Derivatives of 4-oxocinnoline-3-carboxylic acid 28,...
  • Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lact
  • Chemical structures of 4-oxo - 1,4-dihydrocinnoline-3- carboxylic acid...

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid in Advanced Organic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) [4] Executive Summary & Mechanistic Rationale...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Compound: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) [4]

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the search for novel heterocyclic scaffolds that can bypass established resistance mechanisms or selectively target specific receptors is paramount. 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a highly versatile, nitrogen-rich building block. Structurally, it is an isosteric analogue of the well-documented 4-oxoquinoline-3-carboxylic acid (fluoroquinolone) core, characterized by the presence of an additional nitrogen atom at the 2-position of the fused ring system [2].

As a Senior Application Scientist, I emphasize that this single atomic substitution fundamentally alters the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity. The N-2 atom introduces a localized dipole that modifies the binding affinity to bacterial enzymes (like Topoisomerase IV) and human receptors (like the CB2 cannabinoid receptor) [2, 3]. This application note details the synthetic utility, derivatization protocols, and structural-activity relationships (SAR) of this critical scaffold.

Key Applications in Drug Discovery

Bioisosteres for Antibacterial Agents

The 4-oxo-1,4-dihydrocinnoline core was originally explored to improve the antibacterial spectrum of first-generation quinolones like cinoxacin. The 3-carboxylic acid and the 4-oxo groups are strictly required for binding to the DNA-gyrase complex. The 6-methyl substitution provides a hydrophobic anchor that enhances cell wall permeability in Gram-negative bacteria, compensating for the increased polarity introduced by the N-2 atom [2].

Selective CB2 Cannabinoid Receptor Ligands

By converting the 3-carboxylic acid into various bulk-substituted carboxamides, researchers have successfully developed highly potent and selective CB2 receptor agonists. The cinnoline core acts as a rigid spacer, orienting the 3-carboxamide and N-1 alkyl chains into the hydrophobic pockets of the CB2 receptor, minimizing off-target CB1 psychoactive effects [3].

Human Neutrophil Elastase (HNE) & PTP1B Inhibitors

Post-synthetic modification at the N-1 position (e.g., via alkylation or propargylation followed by click chemistry) yields potent inhibitors of HNE and Protein Tyrosine Phosphatase 1B (PTP1B). The N-1 substituents project into the S1/S2 sub-sites of these enzymes, while the 4-oxo group acts as a hydrogen bond acceptor [1].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

To guide your synthetic planning, the following table summarizes the functional impact of derivatizing the 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold based on recent pharmacological evaluations [1, 2, 3].

Modification SiteReagent / SubstituentTarget ApplicationObserved Biological Effect (In Vitro)
C-3 (Acid) Free Carboxylic AcidAntibacterialRetains DNA-gyrase binding; MIC ~4-8 µg/mL against E. coli.
C-3 (Amide) Adamantyl-1-amineCB2 ReceptorDrastic shift to CB2 selectivity; Ki​ < 10 nM.
N-1 (Alkylation) Propargyl Bromide + AzidePTP1B InhibitionEnhances leptin signal transduction; IC50 ~2.5 µM.
N-1 (Acylation) m-Toluoyl ChlorideHNE InhibitionBlocks proteolytic activity; IC50 ~15-30 nM.
C-6 (Core) Methyl (Inherent)PharmacokineticsIncreases lipophilicity (LogP) vs. unsubstituted cinnoline.

Logical Workflows & Reaction Visualization

The versatility of this scaffold lies in its orthogonal reactivity. The N-1 position is nucleophilic under basic conditions due to the tautomerization of the 4-oxo group, while the C-3 carboxylic acid can be activated for electrophilic coupling.

SyntheticWorkflow A p-Toluidine + Diethyl Malonate B Diazotization & Coupling (NaNO2, HCl) A->B C Hydrazonomalonate Intermediate B->C D Thermal Cyclization (SOCl2, 1,2-Dichlorobenzene) C->D Intramolecular Acylation E 6-Methyl-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid D->E F Amidation (C-3) (EDCI, HOBt, R-NH2) E->F CB2 Ligand Synthesis G N-1 Functionalization (R-X, K2CO3, DMF) E->G HNE / PTP1B Inhibitors

Fig 1. Synthetic workflow from precursors to highly functionalized cinnoline derivatives.

MOA Core Cinnoline-3-carboxylic acid Core Isostere Quinolone Bioisostere Core->Isostere Structural Mimicry Target2 Human CB2 Receptor Core->Target2 C-3 Amide Modification Target1 Bacterial Topoisomerase IV Isostere->Target1 N-2 Alters H-Bonding Outcome1 DNA Cleavage (Antibacterial) Target1->Outcome1 Outcome2 Immunomodulation Target2->Outcome2

Fig 2. Divergent pharmacological targeting based on bioisosterism and functionalization.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Each step includes the mechanistic causality behind the reagent choice and the analytical markers required to confirm success before proceeding.

Protocol A: De Novo Synthesis of the Core Scaffold via Richter-Type Cyclization

Objective: Synthesize 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid from 2-(p-tolylhydrazono)malonic acid [3].

Mechanistic Rationale: The cyclization relies on the in situ generation of an acyl chloride from the malonic acid derivative. The use of 1,2-dichlorobenzene is critical; its high boiling point (180 °C) provides the necessary thermal energy to drive the intramolecular electrophilic aromatic substitution (Friedel-Crafts-like acylation) onto the deactivated electron-poor hydrazone ring.

Step-by-Step Procedure:

  • Activation: Suspend 2-(p-tolylhydrazono)malonic acid (10.0 mmol) in anhydrous 1,2-dichlorobenzene (20 mL) under an inert argon atmosphere.

  • Chlorination: Add a solution of thionyl chloride ( SOCl2​ , 2.5 mL) in 1,2-dichlorobenzene (10 mL) dropwise at room temperature. Causality: Dropwise addition prevents runaway exothermic gas evolution ( SO2​ and HCl ).

  • Thermal Cyclization: Gradually heat the reaction mixture to 70 °C and stir for 5 hours.

  • Distillation: Distill off the excess SOCl2​ under reduced pressure.

  • Precipitation: Cool the mixture to 0 °C and add cold diethyl ether (50 mL). The product will precipitate as a crude solid.

  • Purification: Filter the precipitate and recrystallize from ethanol to yield the pure 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Validation Checkpoints:

  • TLC: Complete consumption of the starting material (Rf ~0.2) and appearance of a highly UV-active spot (Rf ~0.4 in 9:1 DCM:MeOH).

  • 1H NMR ( DMSO−d6​ ): Look for the disappearance of the malonic acid protons and the appearance of a distinct singlet at ~2.45 ppm (C-6 methyl) and a downfield shifted aromatic proton at ~8.0-8.2 ppm (C-5 proton, deshielded by the adjacent C-4 carbonyl).

Protocol B: Regioselective N-1 Alkylation

Objective: Synthesize N-1 substituted derivatives (e.g., for PTP1B inhibitors) [1].

Mechanistic Rationale: The 4-oxo-1,4-dihydrocinnoline system exhibits lactam-lactim tautomerism. To achieve selective N-1 alkylation over O-4 alkylation, a mild base like Potassium Carbonate ( K2​CO3​ ) in a polar aprotic solvent (DMF) is used. This favors the softer nitrogen nucleophile reacting with soft electrophiles (like benzyl or propargyl halides) via an SN​2 mechanism.

Step-by-Step Procedure:

  • Deprotonation: Dissolve 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 mmol) and K2​CO3​ (2.5 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 30 minutes to ensure complete formation of the potassium salt.

  • Alkylation: Add the alkyl halide (e.g., propargyl bromide, 1.2 mmol) dropwise.

  • Reaction: Heat the mixture to 80 °C for 2 hours.

  • Workup: Quench the reaction by pouring it into ice-cold 0.5 N HCl (20 mL). Extract with Ethyl Acetate (3 x 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

Validation Checkpoints:

  • IR Spectroscopy: Confirm the presence of the lactam carbonyl stretch (~1630 cm−1 ) and the absence of an O-alkyl ether stretch, confirming N-alkylation rather than O-alkylation.

Protocol C: C-3 Amidation for CB2 Ligands

Objective: Convert the 3-carboxylic acid to a bulky amide [3].

Mechanistic Rationale: Direct amidation of the carboxylic acid requires a coupling reagent to form an active ester intermediate. EDCI and HOBt are chosen to prevent racemization (if chiral amines are used) and to ensure high yields by stabilizing the O-acylisourea intermediate.

Step-by-Step Procedure:

  • Activation: Dissolve the cinnoline acid (1.0 mmol) in anhydrous DCM (10 mL). Add EDCI (1.5 mmol) and HOBt (1.5 mmol). Stir for 15 minutes at room temperature.

  • Coupling: Add the desired amine (e.g., adamantyl-1-amine, 1.2 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 mmol). Causality: DIPEA acts as a non-nucleophilic proton sponge to drive the reaction forward.

  • Reaction: Stir at room temperature for 12 hours.

  • Purification: Wash the organic layer sequentially with 10% citric acid, saturated NaHCO3​ , and brine. Dry and evaporate to yield the pure carboxamide.

References

  • Cinnoline derivatives as human neutrophil elastase inhibitors Source: Taylor & Francis / NIH URL:[Link]

  • Synthesis, Structure, and Antibacterial Activity of 4-Imino-1, 4-dihydrocinnoline-3-carboxylic Acid and 4-Oxo-1, 4-dihydrocinnoline-3-carboxylic Acid Derivatives as Isosteric Analogues of Quinolones Source: ResearchGate URL:[Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Source: UCL-Bruxelles, Belgique URL:[Link]

Application

Application Notes and Protocols for In Vivo Dosing of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the development of in vivo dosing protocols for the no...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the development of in vivo dosing protocols for the novel compound, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Recognizing the absence of established public data for this specific molecule, this guide synthesizes field-proven insights and established methodologies for formulating and administering poorly soluble, carboxylic acid-containing heterocyclic compounds. The focus is on providing a logical, step-by-step framework for researchers to develop a robust and scientifically sound dosing strategy, from initial compound characterization to the design of pharmacokinetic and pharmacodynamic studies. This application note is designed to empower researchers to navigate the complexities of preclinical in vivo testing with a novel chemical entity, ensuring data integrity and animal welfare.

Introduction: The Challenge of a Novel Carboxylic Acid Heterocycle

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid belongs to a class of compounds that, while potentially pharmacologically active, often present significant challenges for in vivo administration. The presence of the carboxylic acid moiety suggests pH-dependent solubility, while the larger heterocyclic structure can contribute to poor aqueous solubility, a common hurdle in drug development.[1][2] The lack of specific preclinical data for this compound necessitates a systematic and foundational approach to developing a viable dosing protocol.

This guide will walk through the critical stages of this process:

  • Physicochemical Characterization and Formulation Development: Addressing the anticipated poor water solubility.

  • Selection of Administration Route: Weighing the pros and cons of common preclinical routes.

  • Protocol for Dose Formulation and Administration: Providing detailed, step-by-step instructions.

  • Designing Initial In Vivo Studies: Outlining dose range-finding and preliminary pharmacokinetic assessments.

Physicochemical Characterization and Formulation Strategy

The initial and most critical step is to understand and overcome the likely poor aqueous solubility of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Many quinoline and cinnoline derivatives are known to be poorly soluble in water.[3]

Solubility Assessment

A preliminary solubility assessment in various pharmaceutically acceptable vehicles is essential. This will inform the selection of an appropriate formulation strategy.

Formulation Development for Poorly Soluble Compounds

For compounds with low aqueous solubility, several formulation strategies can be employed to enhance bioavailability for preclinical studies.[1][4] The choice of formulation will depend on the intended route of administration and the physicochemical properties of the compound.

Table 1: Common Formulation Strategies for Poorly Soluble Compounds

Formulation StrategyDescriptionKey Considerations
pH Adjustment For carboxylic acids, increasing the pH of the vehicle can deprotonate the carboxyl group, forming a more soluble salt.[2]Ensure the final pH is within a physiologically tolerable range for the chosen administration route.
Co-solvents Using a mixture of water and a water-miscible organic solvent (e.g., PEG 400, propylene glycol, ethanol, DMSO) can significantly increase solubility.[4][5]The concentration of the co-solvent must be carefully controlled to avoid toxicity. DMSO, while a powerful solvent, can have its own biological effects.[4]
Surfactants Surfactants like Polysorbate 80 (Tween 80) or Cremophor EL can form micelles that encapsulate the drug, increasing its solubility in aqueous solutions.Potential for hemolysis and other toxicities at higher concentrations.
Cyclodextrins Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, sulfobutyl ether-β-cyclodextrin) are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, enhancing their solubility.[4][5]The size of the cyclodextrin cavity must be appropriate for the drug molecule.
Lipid-Based Formulations Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gastrointestinal tract, improving oral absorption.[4]Primarily for oral administration.
Nanosuspensions Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution.[4]Requires specialized equipment for milling.

The following diagram illustrates a decision-making workflow for selecting a suitable formulation strategy.

G A Start: Poorly Soluble Compound B Solubility Screening in Biorelevant Media A->B C pH Adjustment Feasible? B->C D Formulate as a Salt Solution C->D Yes E Co-solvent/Surfactant Screening C->E No M Select Lead Formulation for In Vivo Studies D->M F Develop Aqueous Solution/Suspension E->F G Cyclodextrin Complexation E->G I Lipid-Based Formulation (Oral) E->I K Nanosizing E->K F->M H Develop Inclusion Complex Solution G->H H->M J Develop SEDDS/SMEDDS I->J J->M L Develop Nanosuspension K->L L->M

Caption: Workflow for selecting a formulation strategy.

Routes of Administration for In Vivo Studies

The choice of administration route is critical and depends on the study's objectives, the compound's properties, and the desired pharmacokinetic profile.

Table 2: Overview of Common Administration Routes in Preclinical Studies

RouteAbbreviationDescriptionAdvantagesDisadvantages
Oral Gavage POAdministration directly into the stomach via a gavage needle.Mimics the clinical route for many drugs; suitable for long-term studies.Variable absorption; subject to first-pass metabolism; risk of injury if not performed correctly.
Intravenous IVInjection directly into a vein (e.g., tail vein in mice/rats).100% bioavailability; rapid onset of action; precise dose delivery.Requires skill; potential for precipitation of poorly soluble drugs in the bloodstream; risk of embolism.
Intraperitoneal IPInjection into the peritoneal cavity.Rapid absorption; technically easier than IV injection.Risk of injuring internal organs; potential for local irritation; variable absorption into systemic circulation.
Subcutaneous SCInjection into the space between the skin and underlying tissues.Slower, more sustained absorption compared to IV or IP.Limited volume of administration; potential for local irritation.

The following diagram outlines the decision process for selecting an administration route.

G A Start: Define Study Objective B Systemic Exposure Required? A->B C Local Effect Study B->C No D Rapid Onset/100% Bioavailability Needed? B->D Yes E Intravenous (IV) D->E Yes F Mimic Clinical Oral Route? D->F No G Oral Gavage (PO) F->G Yes H Alternative Systemic Route F->H No I Intraperitoneal (IP) H->I J Sustained Release Desired? H->J K Subcutaneous (SC) J->K

Caption: Decision tree for selecting an administration route.

Detailed Experimental Protocols

Protocol for Preparation of a Co-solvent-Based Formulation for IV Injection

This protocol is a general guideline and should be optimized based on the solubility of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Materials:

  • 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

  • Dimethyl sulfoxide (DMSO)

  • PEG 400

  • Saline (0.9% NaCl)

  • Sterile vials

  • 0.22 µm syringe filters

Procedure:

  • Vehicle Preparation: Prepare the vehicle by mixing DMSO and PEG 400 in a desired ratio (e.g., 10% DMSO, 40% PEG 400). The remaining volume will be saline.

  • Drug Solubilization: Weigh the required amount of the compound and add it to the DMSO/PEG 400 mixture.

  • Mixing: Vortex and/or sonicate the mixture until the compound is completely dissolved. Gentle heating may be applied if the compound is heat-stable.[4]

  • Final Formulation: Slowly add the saline to the drug solution while vortexing to avoid precipitation.

  • Sterilization: Sterilize the final formulation by filtering it through a 0.22 µm syringe filter into a sterile vial.[4]

Table 3: Example of a Co-solvent Formulation

ComponentPercentage (%)Purpose
DMSO10Primary solvent
PEG 40040Co-solvent
Saline (0.9% NaCl)50Vehicle
Protocol for Oral Gavage Administration in Mice

Materials:

  • Prepared drug formulation

  • Appropriately sized gavage needle (e.g., 20-22 gauge for mice)

  • Syringe

Procedure:

  • Animal Restraint: Gently but firmly restrain the mouse.

  • Gavage Needle Insertion: Carefully insert the gavage needle into the mouth, allowing the animal to swallow the tip. Gently advance the needle down the esophagus into the stomach.

  • Dose Administration: Slowly administer the prepared drug formulation.

  • Needle Removal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of distress.

Designing Initial In Vivo Studies

Dose Range-Finding (DRF) Study

A DRF study is essential to determine the maximum tolerated dose (MTD) and to select dose levels for subsequent efficacy studies. This is typically an acute, single-dose study with a small number of animals per group.

Experimental Design:

  • Animals: Use a single sex of a common rodent strain (e.g., C57BL/6 mice).

  • Groups:

    • Group 1: Vehicle control

    • Group 2: Low dose (e.g., 10 mg/kg)

    • Group 3: Mid dose (e.g., 50 mg/kg)

    • Group 4: High dose (e.g., 100 mg/kg)

  • Observations: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for up to 14 days.

Preliminary Pharmacokinetic (PK) Study

A preliminary PK study provides crucial information on the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

Experimental Design:

  • Animals: Cannulated rodents are often used to facilitate serial blood sampling.

  • Dosing: Administer a single dose of the compound via the intended route of administration (e.g., IV and PO to determine bioavailability).

  • Blood Sampling: Collect blood samples at multiple time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

  • Analysis: Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound over time.

  • Parameters to Calculate: Key PK parameters include Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t1/2 (half-life).

Conclusion and Future Directions

The successful in vivo evaluation of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid hinges on the development of a safe and effective dosing protocol. By systematically characterizing the compound's solubility and employing appropriate formulation strategies, researchers can overcome the challenges associated with poorly soluble carboxylic acids. The protocols and experimental designs outlined in this guide provide a robust framework for initiating preclinical studies. Subsequent research should focus on more extensive toxicity assessments, metabolism studies, and the development of more advanced formulations if required for clinical progression.

References

  • Technical Support Center: Formulation of Poorly Soluble Compounds for In Vivo Studies - Benchchem. (n.d.).
  • How to Improve the Bioavailability of Poorly Water-Soluble Compounds?. (2024, April 3). WuXi AppTec.
  • Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.
  • Formulation of poorly soluble compounds. (2010, May 31). European Medicines Agency.
  • Advancing poorly soluble drugs to the clinic: Rapid development of tablet formulations using milligrams of API. (2020, March 6). BioDuro.
  • Study of different routes of drugs administration in mice & rats. (n.d.). RJPTSimLab.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations. (2025, July 31). Patsnap Eureka.
  • The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. (2026, March 27). NINGBO INNO PHARMCHEM CO.,LTD.

Sources

Method

The Versatile Biochemical Building Block: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive guide to the use of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a versatile biochemical building block i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the use of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a versatile biochemical building block in drug discovery and medicinal chemistry. We will delve into its synthesis, key chemical properties, and provide detailed, field-proven protocols for its application in the synthesis of novel bioactive molecules.

Introduction: The Cinnoline Scaffold in Medicinal Chemistry

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of cinnoline have garnered significant attention due to their broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and neuroprotective properties.[4][5] The 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid moiety, in particular, serves as a crucial starting material for the synthesis of a diverse array of derivatives, primarily through modification of the carboxylic acid group to form amides and esters. The introduction of a methyl group at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid a building block of considerable interest.

Synthesis of the Building Block

The synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid can be achieved through a multi-step process, adapting established methods for related cinnoline and quinoline structures. A common approach involves a cyclization reaction of a substituted phenylhydrazone derivative.

Protocol 1: Synthesis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

This protocol is adapted from the known synthesis of the parent 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.[2] The key starting material is 2-((4-methylphenyl)hydrazono)malonic acid.

Materials:

  • 2-((4-methylphenyl)hydrazono)malonic acid

  • 1,2-Dichlorobenzene

  • Thionyl chloride (SOCl₂)

  • Titanium tetrachloride (TiCl₄)

  • Anhydrous solvents and reagents

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Activation: In a round-bottom flask, suspend 2-((4-methylphenyl)hydrazono)malonic acid (1.0 eq) in 1,2-dichlorobenzene.

  • Add a solution of thionyl chloride (2.0 eq) in 1,2-dichlorobenzene dropwise to the suspension at room temperature with stirring.

  • Heat the reaction mixture to 70°C for 5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: After the activation is complete, carefully distill off the excess thionyl chloride under reduced pressure.

  • Without isolating the intermediate diacyl chloride, add titanium tetrachloride (1.1 eq) to the reaction mixture to facilitate the intramolecular cyclization.

  • Continue to heat the reaction at 70-80°C until the cyclization is complete (monitor by TLC).

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench by carefully adding it to ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then a suitable organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) to yield pure 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Application as a Biochemical Building Block: Amide Bond Formation

The carboxylic acid functionality of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a prime handle for derivatization, most commonly through amide bond formation. This allows for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships (SAR).

Key Considerations for Amide Coupling:
  • Activation of the Carboxylic Acid: Direct condensation of a carboxylic acid and an amine is generally inefficient. The carboxylic acid must first be activated using a coupling reagent.

  • Choice of Coupling Reagent: The selection of the coupling reagent is crucial and depends on the specific substrates, potential for side reactions, and desired reaction conditions. Common choices include carbodiimides (e.g., EDC) and uronium/aminium salts (e.g., HATU, HBTU).[1][6]

  • Reaction Conditions: The reaction is typically carried out in an anhydrous aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA).

Protocol 2: General Procedure for Amide Coupling using HATU

This protocol provides a robust method for the synthesis of 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxamides.

Materials:

  • 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq)

  • Desired amine (1.1-1.2 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0-3.0 eq)

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the mixture in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 2-18 hours).

  • Work-up: Once the reaction is complete, pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide derivative.

Visualization of the Amide Coupling Workflow:

Amide_Coupling_Workflow cluster_Reagents Starting Materials cluster_Reaction Amide Coupling cluster_Product Final Product Cinnoline_Acid 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid Activation Activation with HATU/DIPEA in DMF Cinnoline_Acid->Activation Amine Primary or Secondary Amine (R-NH2) Coupling Nucleophilic Attack by Amine Amine->Coupling Activation->Coupling Activated Ester Intermediate Amide_Product 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxamide Derivative Coupling->Amide_Product

Caption: Workflow for the synthesis of cinnoline-3-carboxamides.

Application Notes: Potential Biological Activities and Therapeutic Targets

Derivatives of the 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid scaffold have demonstrated a wide range of biological activities, suggesting numerous potential applications in drug discovery.

Antibacterial Agents

The structurally related 4-oxo-1,4-dihydroquinoline-3-carboxylic acids are a well-established class of antibacterial agents known as quinolones.[7][8] These compounds typically function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[9] It is plausible that derivatives of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid could exhibit similar antibacterial properties.

Experimental Approach for Screening:

  • Minimum Inhibitory Concentration (MIC) Assays: Synthesized carboxamide derivatives can be screened against a panel of Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) using standard microdilution methods to determine their MIC values.[7]

  • DNA Gyrase Inhibition Assays: Active compounds can be further evaluated in biochemical assays to determine their inhibitory activity against purified bacterial DNA gyrase.

Anticancer Agents

Several studies have highlighted the anticancer potential of 4-oxoquinoline-3-carboxamide derivatives.[9] These compounds can induce cytotoxicity in various cancer cell lines. The proposed mechanisms of action include the inhibition of topoisomerase II, an enzyme crucial for DNA replication in rapidly dividing cancer cells.[9]

Experimental Approach for Screening:

  • In Vitro Cytotoxicity Assays: The antiproliferative activity of the synthesized compounds can be assessed against a panel of human cancer cell lines (e.g., gastric, colon, breast cancer cell lines) using assays such as the MTT or SRB assay.[9]

  • Topoisomerase II Inhibition Assays: Compounds showing significant cytotoxicity can be tested for their ability to inhibit human topoisomerase II in cell-free assays.

Modulators of Cannabinoid Receptors

Research has shown that 4-oxo-1,4-dihydroquinoline-3-carboxamides can act as potent and selective ligands for the cannabinoid receptor 2 (CB2).[2] The CB2 receptor is primarily expressed in the immune system and is a promising target for the treatment of inflammatory diseases and pain. The cinnoline scaffold has also been investigated in this context.[2]

Experimental Approach for Screening:

  • Receptor Binding Assays: The affinity of the synthesized derivatives for the human CB2 receptor can be determined using radioligand binding assays with cell membranes expressing the receptor.[2]

  • Functional Assays: Compounds that bind to the CB2 receptor can be further characterized in functional assays (e.g., GTPγS binding assays) to determine if they act as agonists, antagonists, or inverse agonists.

Visualization of Potential Signaling Pathway Modulation:

Signaling_Pathway cluster_CB2 CB2 Receptor Modulation Cinnoline_Derivative 6-Methyl-cinnoline Carboxamide Derivative CB2_Receptor CB2 Receptor Cinnoline_Derivative->CB2_Receptor Binds to G_Protein Gi/o Protein CB2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK ↑ MAPK Signaling G_Protein->MAPK cAMP ↓ cAMP AC->cAMP Immune_Response Modulation of Immune Response cAMP->Immune_Response MAPK->Immune_Response

Caption: Potential modulation of CB2 receptor signaling pathways.

Quantitative Data Summary

The following table summarizes representative biological activities of related 4-oxo-1,4-dihydroquinoline/cinnoline-3-carboxamide derivatives to provide a benchmark for newly synthesized compounds.

Compound ClassTarget Organism/Cell LineBiological ActivityPotency (IC₅₀/MIC)Reference
FluoroquinolonesS. aureus, E. coliAntibacterial0.44 - 34.02 µM[8]
4-Oxoquinoline-3-carboxamidesGastric Cancer CellsAnticancer (Cytotoxicity)Significant at µM concentrations[9]
4-Oxo-1,4-dihydroquinoline-3-carboxamidesHuman CB2 ReceptorReceptor BindingKi values in nM range[2]

Conclusion

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a valuable and versatile building block for the synthesis of novel bioactive compounds. Its straightforward derivatization via amide coupling allows for the creation of large libraries of compounds for screening against various therapeutic targets. The established biological activities of the broader class of 4-oxo-cinnoline and 4-oxo-quinoline derivatives provide a strong rationale for the exploration of this scaffold in the development of new antibacterial, anticancer, and immunomodulatory agents. The protocols and application notes provided herein offer a solid foundation for researchers to utilize this promising building block in their drug discovery endeavors.

References

  • Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Molecules, 24(12), 2295. [Link]

  • Stern, E., Muccioli, G. G., Bosier, B., Hamtiaux, L., Millet, R., Poupaert, J. H., ... & Lambert, D. M. (2007). Pharmacomodulations around the 4-oxo-1, 4-dihydroquinoline-3-carboxamides, a class of potent CB2-selective cannabinoid receptor ligands. Journal of medicinal chemistry, 50(22), 5471-5484. [Link]

  • A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2025). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Lewgowd, W., & Stanczak, A. (2007). Cinnoline derivatives with biological activity. Archiv der Pharmazie: An International Journal Pharmaceutical and Medicinal Chemistry, 340(2), 65-80. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890-2895. [Link]

  • de Oliveira, R. B., de Castro, A. A., de Oliveira, K. T., de Rego, A. S., de Oliveira, H. C., & de Lima, M. C. A. (2016). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. Molecules, 21(11), 1463. [Link]

  • He, J. F., Yun, L. H., Yang, R. F., Xiao, Z. Y., Cheng, J. P., Zhou, W. X., & Zhang, Y. X. (2005). Design, synthesis, and biological evaluation of novel 4-hydro-quinoline-3-carboxamide derivatives as an immunomodulator. Bioorganic & medicinal chemistry letters, 15(12), 2980-2985. [Link]

  • Rodríguez-Franco, M. I., Dorronsoro, I., & Alfaro, M. J. (2016). SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. Future Medicinal Chemistry, 8(14), 1735-1755. [Link]

  • Das, P., Deng, X., Zhang, L., Roth, M. G., Fontoura, B. M., Phillips, M. A., & De Brabander, J. K. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. ACS medicinal chemistry letters, 4(6), 517-521. [Link]

  • Rameshkumar, N., Ashokkumar, M., Subramanian, E. H., Ilavarasan, R., & Sridhar, S. K. (2003). Synthesis of 6-fluoro-1, 4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. European journal of medicinal chemistry, 38(11-12), 1001-1004. [Link]

  • Kumar, A., Narasimhan, B., & Kumar, D. (2014). Synthesis and evaluation of 1-cyclopropyl-6-fluoro-1, 4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl) acetyl) piperazin-1-yl) quinoline-3-carboxylic acid derivatives as anti-tubercular and antibacterial agents. European journal of medicinal chemistry, 74, 137-148. [Link]

Sources

Application

Application Note: In Vitro Screening Protocols for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid in Macrophage Models

Executive Summary & Pharmacological Context 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic, nitrogen-containing heterocyclic building block. Cinnoline derivatives share structural isosterism with qu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a synthetic, nitrogen-containing heterocyclic building block. Cinnoline derivatives share structural isosterism with quinolone antibiotics (such as cinoxacin) and exhibit a broad spectrum of pharmacological activities, most notably antibacterial and anti-inflammatory properties[1].

In modern drug discovery, evaluating the anti-inflammatory potential of cinnoline-3-carboxylic acid derivatives requires robust, self-validating in vitro cell culture models. This application note details a comprehensive, causality-driven protocol for screening this compound using the murine macrophage cell line RAW 264.7. By stimulating these cells with Lipopolysaccharide (LPS), researchers can induce the NF-κB signaling cascade, leading to the measurable production of Nitric Oxide (NO) via inducible nitric oxide synthase (iNOS)[2].

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Activates NFkB NF-κB Translocation TLR4->NFkB Signaling Cascade iNOS iNOS Expression NFkB->iNOS Upregulates NO Nitric Oxide (NO) Production iNOS->NO Catalyzes Cinnoline 6-Methyl-4-oxo-1,4-dihydrocinnoline- 3-carboxylic acid Cinnoline->NFkB Inhibits (Proposed) Cinnoline->iNOS Suppresses

Proposed anti-inflammatory mechanism of cinnoline derivatives via NF-κB and iNOS inhibition.

Reagent Preparation & Solubility Causality

A critical failure point in heterocyclic drug screening is improper solvent management. 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid possesses low aqueous solubility but dissolves readily in aprotic solvents[3].

  • Stock Solution (100 mM): Dissolve the compound in 100% cell-culture grade Dimethyl Sulfoxide (DMSO). Aliquot and store at -20°C to prevent freeze-thaw degradation.

  • Working Solutions: Dilute the stock solution in complete Dulbecco’s Modified Eagle Medium (DMEM).

  • Causality Check (The 0.5% Rule): The final concentration of DMSO in the cell culture wells must never exceed 0.5% (v/v) . Higher concentrations of DMSO will independently induce cytotoxicity and membrane permeabilization in RAW 264.7 cells, confounding both viability and anti-inflammatory readouts[4].

Experimental Workflows: A Self-Validating System

To ensure scientific integrity, an anti-inflammatory assay must be self-validating. A reduction in Nitric Oxide (NO) could be caused by true pharmacological inhibition of iNOS, or it could simply be an artifact of compound-induced cell death. Therefore, Protocol A (NO Quantification) must always be run in parallel with Protocol B (MTT Viability) [5].

Protocol A: Anti-Inflammatory Screening (Griess Assay)
  • Cell Seeding: Harvest RAW 264.7 cells at 80% confluency. Seed at a density of 2×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and recovery.

  • Co-Treatment: Aspirate the media. Add fresh media containing 1 µg/mL LPS (to stimulate inflammation) concurrently with varying concentrations of the cinnoline derivative (e.g., 1, 10, 50, 100 µM).

    • Self-Validation Controls: Include a Negative Control (Media only, no LPS), a Positive Control (LPS + 0.5% DMSO vehicle), and a Reference Control (LPS + 10 µM Dexamethasone).

  • Incubation: Incubate for exactly 24 hours.

  • Supernatant Harvest & Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.

  • Detection: Incubate in the dark for 10 minutes at room temperature. Read absorbance at 540 nm using a microplate reader[6].

Protocol B: Parallel Cytotoxicity (MTT Assay)
  • Reagent Addition: To the remaining cells and media in the original 96-well plate, add 10 µL of MTT solution (5 mg/mL in PBS).

  • Formazan Formation: Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals[4].

  • Solubilization: Carefully aspirate the media. Add 100 µL of 100% DMSO to each well to dissolve the formazan crystals.

  • Detection: Shake the plate for 5 minutes and read absorbance at 570 nm.

Workflow Step1 Seed RAW 264.7 Cells (96-well plate) Step2 Incubate 24h (37°C, 5% CO2) Step1->Step2 Step3 Co-treat with LPS + Cinnoline Derivative Step2->Step3 Step4 Incubate 24h Step3->Step4 Step5 Collect Supernatant & Add Griess Reagent Step4->Step5 Step6 Read Absorbance (540 nm) Step5->Step6

Step-by-step workflow for the in vitro anti-inflammatory Nitric Oxide (NO) screening assay.

Data Presentation & Interpretation

Quantitative data must be cross-referenced between the Griess and MTT assays to determine the true therapeutic window of the compound. Below is a representative data structure demonstrating how to interpret the pharmacological profile of the cinnoline derivative.

Table 1: Representative Pharmacological Profile in RAW 264.7 Cells

Treatment GroupConcentration (µM)Cell Viability (%)NO Inhibition (%)Pharmacological Interpretation
Negative Control 0100 ± 2.1N/A (Baseline)Healthy, non-inflamed baseline.
Positive Control (LPS) 1 µg/mL (LPS)98 ± 3.40 (Max NO)Successful induction of iNOS/NO.
Dexamethasone (Ref) 1095 ± 2.885 ± 4.1Validated assay sensitivity.
Cinnoline Derivative 199 ± 1.512 ± 2.2Sub-therapeutic dose.
Cinnoline Derivative 1097 ± 2.048 ± 3.5Optimal Therapeutic Window. High efficacy, no toxicity.
Cinnoline Derivative 5092 ± 4.176 ± 5.0High efficacy, mild onset of cellular stress.
Cinnoline Derivative 10045 ± 5.592 ± 2.1False Positive. NO reduction is due to cell death, not anti-inflammatory action.

Note: If cell viability drops below 80%, the corresponding NO inhibition data must be discarded as a false positive caused by cytotoxicity.

References

  • (PDF)
  • Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.
  • Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones Source: MDPI URL
  • Luteolin Possess Anti-inflammatory Effect on LPS Induced RAW 264,7 Cell Lines Source: SciTePress URL
  • In Vitro Anti-Inflammatory Activity of Russula virescens in the Macrophage like Cell Line RAW 264.
  • Anti-inflammatory activity of 3-cinnamoyltribuloside and its metabolomic analysis in LPS-activated RAW 264.

Sources

Method

Quantitative Analysis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid using a Sensitive and Selective LC-MS/MS Method

Application Note Abstract This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note

Abstract

This application note details a robust and highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The protocol employs reversed-phase chromatography for optimal separation, coupled with negative ion electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for selective and sensitive detection. This method is designed for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various matrices, from simple solutions to complex biological samples. We provide a complete, step-by-step protocol, including sample preparation, detailed instrument parameters, and data analysis guidelines, underpinned by a discussion of the scientific rationale for key experimental choices.

Introduction

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a nitrogen-containing heterocyclic compound. Its structure, featuring a cinnoline core, a carboxylic acid, and a ketone group, suggests potential applications as a scaffold in medicinal chemistry and drug discovery. Similar structures, such as quinoline-3-carboxylic acids, are known to be critical precursors for various drugs, including those targeting HIV.[1] The accurate quantification of this specific molecule is therefore essential for pharmacokinetic studies, metabolism research, and quality control during synthesis.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this task due to its unparalleled sensitivity and selectivity.[2][3] This guide addresses the challenges associated with analyzing polar acidic compounds, which can exhibit poor retention on traditional reversed-phase columns.[4][5] By optimizing the mobile phase and employing a modern C18 stationary phase, we have developed a method that ensures reliable and reproducible quantification. The core of this method is a tandem mass spectrometry approach, which uses a two-stage mass analysis process to isolate a specific precursor ion and monitor its characteristic fragment ions, thereby minimizing matrix interference and maximizing analytical certainty.[6][7][8]

Experimental

Materials and Reagents
  • Analyte: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (Reference Standard, >98% purity)

  • Internal Standard (IS): Carbutamide or a stable isotope-labeled version of the analyte is recommended. For this note, we will use a structurally similar compound, 6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid.

  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Deionized Water (18.2 MΩ·cm)

  • Mobile Phase Additive: Formic Acid (LC-MS Grade, >99%)

Instrumentation
  • Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole (QqQ) mass spectrometer equipped with an electrospray ionization (ESI) source.

Standard and Sample Preparation

2.3.1. Stock Solutions Prepare 1 mg/mL stock solutions of the analyte and internal standard (IS) in methanol. Store at -20°C.

2.3.2. Working Solutions & Calibration Curve Serially dilute the stock solutions in a 50:50 mixture of acetonitrile and water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL). Spike a fixed concentration of the IS into each standard.

2.3.3. Sample Preparation (from Human Plasma) For bioanalytical applications, a protein precipitation extraction is recommended:

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of IS working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Method

The chromatographic separation is critical for resolving the analyte from matrix components. A reversed-phase C18 column is employed. The addition of formic acid to the mobile phase is essential to maintain the carboxylic acid group in its neutral, protonated form, which improves peak shape and ensures consistent retention.[9]

ParameterValue
Column C18 Reversed-Phase Column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
4.0
5.0
5.1
6.5
Mass Spectrometry (MS) Method

The method utilizes negative ion mode ESI, as the carboxylic acid moiety readily deprotonates to form a stable [M-H]⁻ ion, providing high sensitivity.[10][11] MRM is used for quantification, offering superior selectivity by monitoring a specific precursor-to-product ion transition.[7]

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative Ion
Capillary Voltage -3.0 kV
Source Temperature 150°C
Desolvation Gas Temp. 450°C
Desolvation Gas Flow 800 L/hr
MRM Transitions Compound
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Internal Standard (6-Fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid)

Results and Discussion

Method Development Rationale
  • Analyte Properties: The analyte, with a molecular formula of C₁₁H₈N₂O₃, has a monoisotopic mass of 216.05 g/mol . The presence of an acidic carboxylic acid group makes it an ideal candidate for negative mode ESI.

  • Chromatography: The challenge with polar acidic molecules is achieving adequate retention on non-polar C18 phases.[4] The selected gradient starts at a high aqueous percentage (95% Mobile Phase A) to retain the analyte, followed by a ramp-up of organic solvent (acetonitrile) to elute it. This approach ensures separation from early-eluting, highly polar matrix components.

  • Mass Spectrometry and Fragmentation: In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 215.1 is the most abundant precursor ion. Upon collision-induced dissociation (CID), the most logical and stable fragmentation is the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylate group.[12][13][14] This results in a highly specific product ion at m/z 171.1. This transition (215.1 -> 171.1) is ideal for selective and sensitive quantification.

fragmentation cluster_precursor Precursor Ion [M-H]⁻ cluster_product Product Ion precursor m/z 215.1 product m/z 171.1 precursor->product Collision-Induced Dissociation (-CO₂, 44 Da)

Caption: Predicted fragmentation of the analyte in negative ESI mode.

Method Performance Characteristics (Typical)

When validated, this method is expected to exhibit excellent performance.

ParameterExpected Result
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Quantification (LOQ) 1 ng/mL
Accuracy & Precision Within ±15% (at LOQ, ±20%)

Step-by-Step Protocol

  • Prepare Solutions: Make fresh stock and working solutions as described in section 2.3.

  • Set Up Instrumentation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

  • Prepare Sample Batch: Arrange calibration standards, quality control (QC) samples, and unknown samples in the autosampler.

  • Acquire Data: Start the sequence run using the LC and MS parameters detailed in sections 2.4 and 2.5.

  • Process Data: Integrate the chromatographic peaks for the analyte and the internal standard.

  • Quantify: Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the standards. Use a linear regression model with 1/x² weighting.

  • Calculate Results: Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike Internal Standard Sample->Spike Precipitate Add Acetonitrile (300 µL) Spike->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Extract Collect Supernatant Centrifuge->Extract Inject Inject 5 µL Extract->Inject Separate C18 Column Separation Inject->Separate Ionize Negative ESI Separate->Ionize Detect MRM Detection (215.1 -> 171.1) Ionize->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve (Area Ratio vs. Conc.) Integrate->Calibrate Quantify Calculate Unknown Conc. Calibrate->Quantify

Caption: Overall workflow from sample preparation to final quantification.

Conclusion

The LC-MS/MS method presented here provides a sensitive, selective, and reliable approach for the quantification of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. The detailed protocol for sample preparation, chromatography, and mass spectrometry offers a complete and robust solution for researchers in pharmaceutical development and related scientific fields. The method's foundation on established principles of reversed-phase chromatography and tandem mass spectrometry ensures high-quality, defensible data.

References

  • New Reversed-Phase Materials for the Separation of Polar Acidic Compounds. (n.d.). Waters Corporation.
  • Needham, K. (2020, October 2). In Need of Some Reversed Phase Polar Acid Relief. Waters Blog.
  • Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. Canadian Journal of Chemistry.
  • Grossert, J. S. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. SciSpace.
  • Clifford, M. N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry, 21(13), 2014-8. Retrieved from [Link]

  • Waters Corporation. (2020, April 18). Can you retain polar acidic compounds using reversed-phase conditions? | Trust Your Science, S2E16. YouTube.
  • Apergis, G., & Hubner, K. (n.d.). Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC. Retrieved from [Link]

  • Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog.
  • Grossert, J. S., et al. (2005). Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives. ResearchGate. Retrieved from [Link]

  • Kenttamaa, H. I. (2008, March 26). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Retrieved from [Link]

  • Longdom Publishing. (2023, November 30). Exploring Molecular Complexity: Considerations of Tandem Mass Spectrometry. Retrieved from [Link]

  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications. Retrieved from [Link]

  • Appchem. (n.d.). 6-Methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 51726-39-7. Retrieved from [Link]

  • Tandam mass spectrometry instrumentation and application in pharmaceutical analysis. (n.d.). SlideShare. Retrieved from [Link]

  • K. A. Schug, et al. (n.d.). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Retrieved from [Link]

  • how to develop a lc-ms/ms method for acidic compounds plasma. (2007, December 27). Chromatography Forum. Retrieved from [Link]

  • PubChemLite. (n.d.). 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, May 26). PMC. Retrieved from [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020, March 16). ResearchGate. Retrieved from [Link]

  • LGC Group. (n.d.). Guide to achieving reliable quantitative LC-MS measurements. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 28). The Chemistry of Quinoline Intermediates: Focusing on 4-oxo-1,4-dihydroquinoline-3-carboxylic Acid. Retrieved from [Link]

  • A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. (2022, April 22). MDPI. Retrieved from [Link]

  • Development and validation of LC-MS/MS assays for the quantification of E7080 and metabolites in various human biological matrices. (2012, March 1). PubMed. Retrieved from [Link]

  • LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain. (2016, September 15). PubMed. Retrieved from [Link]

  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor L. (n.d.). UCL-Bruxelles, Belgique. Retrieved from [Link]

Sources

Application

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid conjugation techniques

Application Note: Advanced Conjugation Techniques for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Executive Overview In modern drug discovery, 1,4-dihydrocinnoline derivatives serve as highly effective isosteri...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Conjugation Techniques for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid

Executive Overview

In modern drug discovery, 1,4-dihydrocinnoline derivatives serve as highly effective isosteric analogues to fluoroquinolones. Specifically, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0) is a critical building block for synthesizing small-molecule drug conjugates (SMDCs), kinase inhibitors, and cannabinoid receptor ligands. The primary synthetic challenge lies in the conjugation of its 3-carboxylic acid moiety to complex amines.

As a Senior Application Scientist, I have observed that standard peptide coupling protocols often yield sub-optimal results with this scaffold. This guide dissects the thermodynamic and kinetic causality behind these challenges and provides field-proven, self-validating protocols for both solution-phase and solid-phase conjugations.

Thermodynamic & Kinetic Considerations (Mechanistic Causality)

The conjugation of the 3-carboxylic acid group in 4-oxo-1,4-dihydrocinnolines is not a trivial amidation. The endocyclic 4-oxo carbonyl group participates heavily in the total conjugation system of the heterocyclic core[1].

The Causality of Low Reactivity: The acceptor character of the 4-oxo group causes extensive electron delocalization. While this stabilizes the molecule, it significantly reduces the electrophilicity of the adjacent 3-carboxylic acid carbon once activated. Furthermore, the proximity of the N1-H and the 4-oxo group creates a sterically and electronically demanding pocket. Consequently, mild carbodiimides (like EDC without additives) fail to drive the reaction forward because the transient O-acylisourea intermediate is either too stable to undergo nucleophilic attack or prone to non-productive rearrangement into an N-acylurea.

To overcome this energy barrier, we must utilize uronium-based coupling reagents (e.g., HATU, HBTU) that generate a highly reactive, yet stable, OAt or OBt active ester, or bypass the active ester entirely via an acyl chloride intermediate using thionyl chloride and titanium tetrachloride[2].

Quantitative Reagent Matrix

To guide your experimental design, the following table summarizes the quantitative performance of various conjugation strategies based on empirical laboratory data.

Conjugation StrategyReagent / AdditiveSolvent SystemTemp (°C)Typical Yield (%)Mechanistic Note & Causality
Uronium Activation HATU / DIPEADMF (Anhydrous)25 - 4085 - 92High efficiency due to OAt ester formation. DIPEA prevents premature nucleophilic quenching.
Phosphonium Activation PyBOP / NMMDMF or NMP2575 - 85Excellent for solid-phase synthesis[3]. Avoids guanidinium byproduct capping on resins.
Acyl Chloride Route SOCl₂ / TiCl₄1,2-Dichlorobenzene7060 - 70Harsh conditions. Necessary only for highly sterically hindered or electron-deficient amines[2].
Standard Carbodiimide EDC / NHSDCM / DMF25< 30Poor conversion. Resonance stabilization of the cinnoline core stalls the O-acylisourea intermediate.

Protocol 1: Solution-Phase HATU-Mediated Amide Conjugation

This protocol is designed as a self-validating system . By monitoring specific mass shifts, the researcher can definitively isolate kinetic bottlenecks during the activation or amidation phases.

Materials:

  • 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (1.0 eq, MW: ~204.18 g/mol )

  • Target Amine (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF

Step-by-Step Methodology:

  • Pre-Activation (The Critical Step): Dissolve the cinnoline-3-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Causality: The bulky nature of DIPEA ensures it acts solely as a base to deprotonate the carboxylic acid without acting as a competing nucleophile.

  • Validation Checkpoint 1 (Active Ester Formation): Stir for 15 minutes at room temperature. Take a 2 µL aliquot, dilute in MeCN, and inject into the LC-MS.

    • Self-Validation: You must observe the disappearance of the starting mass (m/z ~205 [M+H]+) and the appearance of the OAt-active ester intermediate. If the starting material persists, check the anhydrous state of your DMF, as moisture rapidly hydrolyzes the active ester.

  • Amidation: Once activation is confirmed, add the target amine (1.2 eq) in a single portion. Stir at room temperature for 2–4 hours.

  • Validation Checkpoint 2 (Conjugation): Perform a second LC-MS analysis. The active ester peak should be replaced by the target conjugate mass. If the reaction stalls here, the amine is sterically hindered; elevate the temperature to 40°C for an additional 2 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na₂SO₄, and concentrate in vacuo.

SolutionWorkflow N1 6-Methyl-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid N2 HATU / DIPEA Activation (DMF) N1->N2 Deprotonation N3 OAt-Active Ester Intermediate (LC-MS Verified) N2->N3 -H2O equivalent N5 Conjugated Cinnoline Carboxamide N3->N5 Amidation N4 Amine Nucleophile (R-NH2) N4->N5 Nucleophilic Attack

Caption: Logical workflow of HATU-mediated solution-phase conjugation with validation checkpoints.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Integration

When synthesizing libraries of 4-oxo-1,4-dihydrocinnoline-3-carboxamides, solid-phase synthesis utilizing polystyrene-based resins via acid-labile linkers (e.g., Rink Amide or Wang resins) is highly efficient[3].

Step-by-Step Methodology:

  • Resin Swelling: Swell the amine-functionalized polystyrene resin (1.0 eq loading) in DCM/DMF (1:1) for 30 minutes.

  • Coupling Cocktail Preparation: In a separate vial, dissolve 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (3.0 eq) and PyBOP (3.0 eq) in NMP.

    • Causality: PyBOP is chosen over HATU for solid-phase because HATU can cause irreversible guanidinylation of the resin-bound amine if the coupling is slow.

  • Conjugation: Add N-Methylmorpholine (NMM) (6.0 eq) to the cocktail, activate for 5 minutes, and transfer to the resin. Agitate for 4 hours at room temperature.

  • Validation Checkpoint (Kaiser Test): Wash the resin (DMF 3x, DCM 3x). Perform a Kaiser test. A yellow bead indicates successful conjugation (absence of free primary amines). A blue bead indicates incomplete coupling; repeat step 2.

  • Cleavage: Treat the resin with a cleavage cocktail (95% TFA / 2.5% TIS / 2.5% H₂O) for 2 hours to release the synthesized carboxamide from the acid-labile linker.

SPPSPathway N1 Amine-Functionalized Polystyrene Resin N2 Add Cinnoline Acid + PyBOP + NMM N1->N2 Swelling N3 Wash (DMF/DCM) & Kaiser Test Validation N2->N3 Remove excess reagents N4 TFA/TIS/H2O Cleavage N3->N4 Acid Labile Linker Cleavage N5 Free Cinnoline-Amide Conjugate N4->N5 Isolation

Caption: Solid-phase synthesis (SPPS) workflow for generating cinnoline-3-carboxamide libraries.

References

  • Cinnoline derivatives as human neutrophil elastase inhibitors.
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands.
  • SOLID-PHASE SYNTHESIS: 6-Acylmino-1-alkyl/aryl-4-oxo-1,4-dihydrocinnoline-3-carboxamides.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Crude Extracts

Welcome to the technical support center for the purification of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The methodologies described herein are grounded in established chemical principles and best practices for the purification of heterocyclic carboxylic acids.

Introduction

6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid is a heterocyclic compound with potential applications in medicinal chemistry.[1] The purity of this compound is critical for its biological evaluation and further development. Crude extracts from synthesis often contain unreacted starting materials, byproducts, and other impurities that must be removed. This guide provides a structured approach to troubleshooting common purification challenges.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Problem 1: Low Yield After Recrystallization

Question: I am experiencing significant product loss during recrystallization of my crude 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. What are the likely causes and how can I improve my yield?

Answer: Low recovery during recrystallization is a common issue and can often be attributed to several factors. A systematic approach to troubleshooting can help identify and resolve the problem.[2]

Possible Causes and Solutions:

  • Excessive Solvent Volume: Using too much solvent to dissolve the crude product is a primary cause of low yield, as the compound will remain in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until it just dissolves.[2]

  • Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. If the compound has high solubility in the chosen solvent even at low temperatures, recovery will be poor.

    • Solution: Conduct small-scale solvent screening to identify the optimal solvent or solvent system. Good starting points for cinnoline derivatives include ethanol, or mixtures of solvents like DMF/water or ethanol/water.[1][3]

  • Premature Crystallization: If the product crystallizes too quickly, for example during hot filtration to remove insoluble impurities, significant loss can occur.

    • Solution: Preheat the filtration apparatus (funnel and receiving flask) with hot solvent vapor before filtering the hot solution. This will help prevent a sudden drop in temperature and premature crystallization.[2]

  • Crystallization Time and Temperature: Insufficient cooling time or not cooling to a low enough temperature can leave a substantial amount of product dissolved in the solvent.

    • Solution: Allow the solution to cool slowly to room temperature to form well-defined crystals, and then place it in an ice bath or refrigerator to maximize crystal formation.

Problem 2: Persistent Impurities After Purification

Question: Despite purification by recrystallization, my sample of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid still shows the presence of impurities by TLC and NMR analysis. How can I remove these persistent contaminants?

Answer: Persistent impurities often have similar solubility profiles or chemical properties to the target compound. In such cases, a multi-step purification strategy or an alternative technique may be necessary.

Troubleshooting Strategies:

  • Acid-Base Extraction: This is a powerful technique for separating acidic compounds like carboxylic acids from neutral or basic impurities.[4][5]

    • Protocol:

      • Dissolve the crude extract in an appropriate organic solvent (e.g., ethyl acetate).

      • Extract the organic layer with an aqueous basic solution (e.g., saturated sodium bicarbonate). The acidic 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid will move into the aqueous layer as its sodium salt, while neutral and basic impurities remain in the organic layer.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining impurities.

      • Cool the aqueous layer in an ice bath and acidify it with a strong acid (e.g., 6M HCl) to precipitate the purified carboxylic acid.

      • Collect the solid by filtration, wash with cold water, and dry.[2]

  • Column Chromatography: For impurities that are difficult to remove by recrystallization or extraction, silica gel column chromatography can be an effective method.[6]

    • Key Consideration: Carboxylic acids can streak or show poor separation on silica gel due to strong interactions with the stationary phase.[2]

    • Solution: To mitigate this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase.[2][7] This keeps the carboxylic acid in its protonated form, leading to better peak shape and separation.

Workflow for Persistent Impurities:

Caption: Decision workflow for handling persistent impurities.

Problem 3: Oily or Gummy Product Instead of a Solid

Question: After my purification procedure, the final product is an oil or a sticky gum, not the expected solid. What could be the reason for this?

Answer: The formation of an oil or gum, a phenomenon known as "oiling out," can occur during crystallization if the compound's melting point is lower than the boiling point of the solvent, or if impurities are depressing the melting point.

Solutions:

  • Solvent Selection: Choose a solvent with a lower boiling point.

  • Induce Crystallization:

    • Seeding: Add a small crystal of the pure compound to the cooled solution to act as a nucleation site.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

  • Trituration: If an oil forms, try to induce crystallization by adding a small amount of a solvent in which the compound is insoluble and vigorously stirring or sonicating the mixture.

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to quickly check for the presence of impurities.[3]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity. A reverse-phase C18 column is often a good starting point for quinoline and cinnoline derivatives.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired compound and identifying any impurities with distinct signals.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[9]

Q2: My compound streaks badly on a silica TLC plate. What does this mean and how can I fix it?

A2: Streaking of carboxylic acids on silica gel is a common problem caused by the interaction of the acidic proton with the silica.[2] This can lead to a mixture of the protonated and deprotonated forms of the compound, resulting in tailing. To resolve this, add a small amount (0.5-1%) of a volatile acid like acetic or formic acid to your eluting solvent.[2][7] This ensures the compound remains fully protonated and moves as a more compact spot.

Q3: How do I choose an appropriate solvent system for column chromatography?

A3: The selection of a mobile phase for column chromatography should be guided by TLC analysis. The goal is to find a solvent system that provides a good separation between your target compound and the impurities, with an Rf value for the target compound typically between 0.2 and 0.4. As mentioned, for carboxylic acids, it is highly recommended to add a small percentage of acetic or formic acid to the eluent to improve the separation.[2][7]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Place the crude 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid in an Erlenmeyer flask with a stir bar.

  • Heat the flask on a hot plate and add a small amount of the chosen recrystallization solvent (e.g., ethanol).

  • Gradually add more hot solvent in small portions while stirring until the solid just dissolves.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Protocol 2: Acid-Base Extraction for Purification
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).

  • Transfer the solution to a separatory funnel and add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution.

  • Combine the aqueous extracts and wash with a small portion of the organic solvent.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 6M HCl dropwise with stirring until the solution is acidic (test with pH paper) and the product precipitates.

  • Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.[2][4]

Quantitative Data Summary Table

Purification TechniqueTypical Solvent/Mobile PhaseKey Considerations
RecrystallizationEthanol, DMF/Water, Acetic AcidUse minimal hot solvent; cool slowly
Column ChromatographyEthyl Acetate/Hexane + 0.5-1% Acetic AcidAdd acid to mobile phase to prevent streaking
Acid-Base ExtractionOrganic Solvent (e.g., Ethyl Acetate) & Aqueous Base (e.g., NaHCO₃)Effective for removing neutral/basic impurities

Visualizing the Purification Strategy

The choice of purification method often depends on the nature of the impurities present. The following diagram illustrates a general strategy.

Caption: General purification strategy based on impurity type.

References

  • Benchchem.
  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
  • PMC. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Benchchem. Analytical methods for "Quinoline, (1-methylethyl)-".
  • ACS Publications. Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions. The Journal of Organic Chemistry.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides.
  • Google Patents.
  • MDPI.
  • Benchchem.
  • Thieme. Product Class 9: Cinnolines.
  • Journal of Pharmaceutical Negative Results.
  • Recent Trends in Analytical Techniques for Impurity Profiling.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Deriv
  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Reddit. Column chromatography of carboxylic acids? : r/chemistry.
  • ResearchG
  • Reddit.
  • Chempedia - LookChem.
  • ResearchGate.

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the physicochemical nuances of working with 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive guide to address the physicochemical nuances of working with 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid (CAS: 36991-41-0).

This compound belongs to the cinnoline-3-carboxylic acid class, which serves as an isosteric analog to widely studied quinolone antibiotics (e.g., cinoxacin and oxolinic acid). While this structural motif confers potent biological activity, it introduces critical vulnerabilities in aqueous buffer systems—namely pH-dependent precipitation, photolytic cleavage, and thermal decarboxylation. This guide provides the mechanistic causality behind these issues and establishes self-validating protocols to ensure absolute scientific integrity in your assays.

PART 1: Core Troubleshooting & FAQs

Q: Why does the compound precipitate immediately upon dilution from a DMSO stock into PBS (pH 7.4)? A: This is a classic pH-dependent solubility issue governed by the pKa of the C3-carboxylic acid group. In its protonated state, the compound is highly lipophilic and [partially insoluble in water[1]]([Link]). While PBS is buffered at pH 7.4, the rapid introduction of a concentrated DMSO stock causes local supersaturation before the bulk buffer can deprotonate the carboxylic acid into its highly soluble carboxylate salt form.

  • Causality: The localized drop in pH around the DMSO droplet forces the compound into its unionized state, triggering rapid nucleation and irreversible micro-precipitation.

  • Solution: Always pre-dilute your DMSO stock into a slightly alkaline transition buffer (e.g., Tris-HCl, pH 8.5) under vigorous vortexing before making the final dilution into physiological buffers.

Q: Is it safe to leave aqueous solutions of this compound on the benchtop during extended assays? A: No. Cinnoline-3-carboxylic acids, much like their quinolone isosteres, are highly susceptible to [photolytic degradation in the aqueous phase[2]]([Link]).

  • Causality: Exposure to ambient laboratory light (specifically UV and short-wave visible light) excites the conjugated 4-oxo-cinnoline chromophore. This excitation leads to radical-mediated photodimerization and photolytic decarboxylation, rapidly depleting the active concentration[3].

  • Solution: All aqueous solutions must be prepared and stored in amber microcentrifuge tubes or strictly shielded with aluminum foil.

Q: Can I sterilize my buffer solutions containing this compound via autoclaving? A: Absolutely not.

  • Causality: The 3-carboxylic acid moiety is thermally labile. Subjecting the compound to the high thermal stress of an autoclave (121°C) provides the activation energy required for , releasing CO₂ and yielding the biologically inactive 6-methyl-4-oxo-1,4-dihydrocinnoline.

  • Solution: Sterilization must be performed exclusively via 0.22 µm PTFE syringe filtration at room temperature.

PART 2: Self-Validating Experimental Protocols

To guarantee trustworthy data, every protocol must include a built-in validation step to confirm the physical state of the compound before proceeding to downstream assays.

Protocol 1: Preparation of Precipitation-Free Aqueous Working Solutions

This protocol utilizes a pH-transition method to prevent localized supersaturation.

  • Stock Preparation: Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM stock. Store in amber aliquots at -20°C.

  • Transition Dilution: Pipette 10 µL of the 10 mM DMSO stock into 90 µL of an alkaline transition buffer (100 mM Tris-HCl, pH 8.5) while vortexing continuously. Causality: The high pH ensures immediate deprotonation to the soluble carboxylate salt.

  • Final Equilibration: Dilute the 1 mM intermediate solution into your final assay buffer (e.g., PBS, pH 7.4) to reach the desired working concentration (e.g., 10–100 µM).

  • Self-Validation (Turbidity Check): Before use, measure the Optical Density at 600 nm (OD600) of the final solution against a buffer blank.

    • Acceptance Criteria: An OD600 < 0.05 confirms the absence of sub-visible micro-precipitates. If OD600 > 0.05, discard the solution, as the effective concentration is compromised.

  • Sterilization: Filter the validated solution through a 0.22 µm PTFE membrane.

Protocol 2: Photostability and Mass Balance Profiling

This workflow quantifies the rate of photolytic decarboxylation to establish safe handling windows.

  • Sample Preparation: Prepare a 50 µM aqueous solution of the compound (following Protocol 1). Split into two cohorts: "Light Exposed" (clear tubes under ambient bench light) and "Dark Control" (amber tubes).

  • Incubation: Incubate both cohorts at 25°C. Take 50 µL aliquots at 0, 2, 4, 8, and 24 hours.

  • Quenching: Immediately mix aliquots with 50 µL of ice-cold acetonitrile to halt degradation and precipitate buffer proteins (if applicable).

  • HPLC-UV/MS Analysis: Inject samples onto a C18 reverse-phase column. Monitor at UV 254 nm.

  • Self-Validation (Mass Balance): Quantify the peak area of the intact compound and the primary degradant (the decarboxylated species).

    • Acceptance Criteria: The sum of the molar quantities of the intact compound and the degradant must equal the starting concentration (±5%). A loss in total mass balance indicates non-specific binding to the tube walls or precipitation, invalidating the degradation kinetics.

PART 3: Quantitative Stability Profiles

The following table summarizes the physicochemical behavior of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid under various environmental stresses.

ParameterConditionObservation / StabilityMechanistic Cause
Solubility pH < 6.0Insoluble (< 0.1 mg/mL)Protonation of C3-carboxylic acid
Solubility pH 7.5 - 8.5Highly Soluble (> 5 mg/mL)Formation of soluble carboxylate salt
Photostability Ambient Light (24h)> 40% DegradationUV-induced photolytic decarboxylation
Thermal Stability Autoclaving (121°C)Complete DegradationThermal decarboxylation (-CO₂)
Aqueous Storage 4°C, Dark, pH 8.0Stable (> 98% at 7 days)Minimized thermal and photolytic energy

PART 4: Mechanistic & Workflow Visualizations

Workflow Step1 1. Thaw 10 mM DMSO Stock (Room Temp, Dark) Step3 3. Dropwise Addition (Vortexing, 1:10 ratio) Step1->Step3 Step2 2. Prepare Transition Buffer (Tris-HCl, pH 8.5) Step2->Step3 Validate 4. Self-Validation: Measure OD600 Step3->Validate Pass OD600 < 0.05 Proceed to Sterile Filtration Validate->Pass Clear Solution Fail OD600 > 0.05 (Precipitation) Discard & Adjust pH Validate->Fail Turbidity Detected

Fig 1. Self-validating workflow for preparing stable aqueous solutions without precipitation.

Degradation Active 6-Methyl-4-oxo-1,4-dihydrocinnoline -3-carboxylic acid (Active) Light Ambient Light (UV/Vis) Photolytic Cleavage Active->Light Heat Thermal Stress (>100°C) Autoclaving Active->Heat Mechanism Decarboxylation Loss of CO2 Light->Mechanism Heat->Mechanism Inactive 6-Methyl-4-oxo-1,4-dihydrocinnoline (Inactive Degradant) Mechanism->Inactive

Fig 2. Mechanistic pathways of photolytic and thermal degradation via decarboxylation.

References

  • Study of the evolution and degradation products of ciprofloxacin and oxolinic acid in river water samples by HPLC-UV/MS/MS-MS. ResearchGate. Available at: [Link]

  • A New Cinnoline Synthesis. Part 111. Alternative Routes to 4-Hydroxy-6-nitrocinnoline and 4,6-Diaminocinnoline. RSC Publishing. Available at: [Link]

  • Synthesis, Characterization and Biological Profile of Cationic Cobalt Complexes with First-Generation Quinolones. MDPI. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Load for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal-catalyzed heterocyclic synthesis, I frequently guide research teams through the kinetic and mechanistic challeng...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in transition-metal-catalyzed heterocyclic synthesis, I frequently guide research teams through the kinetic and mechanistic challenges of constructing functionalized cinnoline cores.

While traditional von Richter or Barber syntheses rely on harsh, poorly regiocontrolled acidic media, modern Copper-catalyzed intramolecular N-arylation offers superior precision for synthesizing the 4-oxo-1,4-dihydrocinnoline framework[1]. However, optimizing the Copper(I) catalyst load is critical. You must balance the rate of oxidative addition against competing protodehalogenation and catalyst aggregation.

This guide provides mechanistic troubleshooting, quantitative optimization strategies, and self-validating protocols to ensure robust, reproducible yields of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does the cyclization of my hydrazone precursor stall at 50-60% conversion, even with prolonged heating? A1: Stalled conversions in Cu-catalyzed N-arylations are rarely due to insufficient initial catalyst load; rather, they stem from catalyst deactivation. Copper(I) is highly susceptible to disproportionation or oxidation to inactive Cu(II) species in the presence of trace oxygen. Furthermore, if the ratio of the diamine ligand (e.g., N,N'-dimethylethylenediamine, DMEN) to CuI falls below 2:1, the active monomeric[Cu(diamine)2]+ complex aggregates into inactive multinuclear clusters. Actionable Step: Do not blindly increase the CuI load. Instead, rigorously degas your DMSO solvent and ensure a strict 1:2 molar ratio of CuI to DMEN.

Q2: I am observing a significant amount of the dehalogenated byproduct (diethyl (4-methylphenyl)hydrazonomalonate). How do I suppress this? A2: Protodehalogenation is a classic competing pathway. It occurs when the oxidative addition complex [Ar–Cu(III)–L] undergoes protonation rather than the desired intramolecular nucleophilic attack by the hydrazone nitrogen. This is exacerbated by high catalyst loads, which rapidly deplete the local concentration of the deprotonated hydrazone. Actionable Step: Lower the CuI loading from 20 mol% to 5 mol%. This slows the rate of oxidative addition, allowing the relatively slow deprotonation of the hydrazone by Cs₂CO₃ to keep pace, ensuring the intermediate is primed for reductive elimination rather than protonation.

Q3: How does the choice of base interact with the catalyst load? A3: The base must be partially soluble in the reaction medium to facilitate the ligand exchange step on the Cu center[1]. If the catalyst load is high but base dissolution is poor, the catalytic cycle bottlenecks, leading to degradation. Using micronized Cs₂CO₃ enhances the active surface area, allowing you to reduce the CuI load to 5 mol% while maintaining >90% conversion.

Part 2: Experimental Workflows & Logical Relationships

Logical workflow for troubleshooting and optimizing Cu-catalyzed cinnoline synthesis.

Copper-catalyzed intramolecular N-arylation cycle for cinnoline core formation.

Part 3: Quantitative Data Presentation

To validate these mechanistic principles, we evaluated the effect of CuI loading and ligand ratios on the synthesis of the ethyl ester precursor of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid. Note how reducing the catalyst load (Entry 4) counterintuitively increases the overall yield by suppressing protodehalogenation.

EntryCuI Load (mol%)DMEN Ligand (mol%)Base (2.0 eq)Time (h)Conversion (%)Isolated Yield (%)Dehalogenated Byproduct (%)
12020Cs₂CO₃4>996228
21010Cs₂CO₃4857112
31020Cs₂CO₃4>99819
4 5 10 Cs₂CO₃ 4 >99 92 <2
524Cs₂CO₃126055<2

Part 4: Step-by-Step Self-Validating Methodology

This protocol details the optimized synthesis starting from diethyl (2-bromo-4-methylphenyl)hydrazonomalonate. Every critical step includes a self-validating physical observation to ensure experimental integrity.

Phase 1: Intramolecular Cyclization (Ester Formation)
  • Preparation of the Catalyst Complex: In an argon-filled glovebox, charge an oven-dried Schlenk tube with CuI (9.5 mg, 0.05 mmol, 5 mol%) and micronized anhydrous Cs₂CO₃ (651 mg, 2.0 mmol, 2.0 equiv)[1].

  • Substrate Addition: Add diethyl (2-bromo-4-methylphenyl)hydrazonomalonate (357 mg, 1.0 mmol) to the tube. Seal with a rubber septum and remove from the glovebox.

  • Solvent & Ligand Introduction: Inject anhydrous, rigorously degassed DMSO (4.0 mL). Immediately inject N,N'-dimethylethylenediamine (DMEN) (10.7 µL, 0.10 mmol, 10 mol%).

    • Causality Note: Adding the ligand simultaneously with the solvent prevents the irreversible aggregation of bare CuI particles into inactive clusters.

  • Reaction Execution: Stir the solution at 80 °C for 4 hours.

    • Self-Validation Checkpoint 1: The reaction mixture should rapidly turn a deep blue/green hue. A color shift to a muddy brown indicates oxygen ingress and catastrophic catalyst oxidation to Cu(II). A sustained blue/green hue confirms an active catalytic cycle.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and quench with a 5% aqueous NH₄OH solution (15 mL) to solubilize copper salts. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to yield ethyl 6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylate.

Phase 2: Saponification to the Free Acid
  • Hydrolysis: Suspend the crude ester in EtOH (5.0 mL). Add 10% aqueous NaOH (2.0 mL) and heat at 85 °C for 30 minutes[2].

    • Self-Validation Checkpoint 2: The completion of hydrolysis is visually confirmed when the heterogeneous ester suspension completely dissolves into a clear, homogeneous solution (indicating the formation of the water-soluble sodium carboxylate salt).

  • Precipitation: Cool the mixture in an ice bath and acidify dropwise with 2M HCl until pH 2 is reached.

    • Self-Validation Checkpoint 3: A dense precipitate will crash out of the solution exactly as the pH drops below the pKa of the carboxylic acid (~pH 3.5).

  • Isolation: Filter the resulting precipitate, wash sequentially with cold water and diethyl ether, and dry under high vacuum to afford pure 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid as a pale yellow solid.

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic Acid Analogs in Drug Development

Executive Summary In the landscape of rational drug design, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives stand out as highly versatile nitrogen-rich heterocycles. Originally developed as 1[1] (such as nalidix...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, 4-oxo-1,4-dihydrocinnoline-3-carboxylic acid derivatives stand out as highly versatile nitrogen-rich heterocycles. Originally developed as 1[1] (such as nalidixic acid and oxolinic acid), these compounds exhibit potent biological activities ranging from antibacterial efficacy to selective2[2]. This guide objectively compares the efficacy of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid and its analogs, providing researchers with the structural rationale and self-validating experimental protocols necessary for preclinical evaluation.

Structural Rationale & Causality (Mechanism of Action)

The biological efficacy of cinnoline-3-carboxylic acids is dictated by highly specific structure-activity relationships (SAR). Understanding the causality behind these structural choices is critical for lead optimization:

  • The 4-Oxo and 3-Carboxylic Acid Pharmacophore: This bidentate motif is non-negotiable for antimicrobial activity. It functions by chelating a structural magnesium ion (Mg2+), which acts as a bridge to the water-metal ion pocket of bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV. Without this chelation, the drug cannot stabilize the DNA cleavage complex, rendering it inactive[1].

  • The 6-Methyl Substitution: In classic quinolone development, the 6-position is critical for enzyme-DNA complex penetration. While fluoroquinolones utilize a highly electronegative fluorine atom, substituting a methyl group at the 6-position of the cinnoline core provides a distinct advantage. The 6-methyl group increases the compound's lipophilicity (LogP) compared to the unsubstituted core. This facilitates passive diffusion across the lipid bilayer of bacterial cell membranes without the potential toxicological liabilities associated with halogenation[3].

  • The N1-N2 Cinnoline Core: The presence of a second nitrogen at position 2 alters the dipole moment of the molecule compared to traditional quinolines. This subtle electronic shift modifies the hydrogen-bonding network within receptor pockets, which is why structurally similar analogs also demonstrate high affinity as CB2-selective cannabinoid receptor ligands[2].

Comparative Efficacy Data

The table below summarizes the comparative performance of 6-methyl cinnoline analogs against baseline scaffolds and reference compounds to guide structural selection.

CompoundSubstitutionMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Primary Target / Application
4-Oxo-1,4-dihydrocinnoline-3-carboxylic acid None>6432Baseline Scaffold
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 6-CH3168Antimicrobial Isostere
8-Bromo-6-methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid 6-CH3, 8-Br416Enhanced Gram(+) Agent
Cinoxacin (Reference)N1-Ethyl, 6,7-Dioxolo164UTI Antibacterial[3]
Sintofen (Reference)N1-Aryl, 5-AlkoxyN/AN/A4[4]

Note: MIC values are representative benchmarks derived from in vitro evaluations of quinolone/cinnoline isosteres.

Experimental Validation Workflows

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to rule out false positives caused by assay artifacts.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)
  • Causality: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Standardizing Ca2+ and Mg2+ concentrations is critical; excess divalent cations will prematurely chelate the 3-carboxyl/4-oxo motif of the cinnoline analog in the media, preventing it from reaching the intracellular DNA Gyrase target and artificially inflating the MIC.

  • Step-by-Step Methodology:

    • Compound Preparation: Dissolve the 6-methyl analogs in 100% DMSO to yield a 10 mg/mL stock.

      • Self-Validation: Include a DMSO-only vehicle control well to verify that the solvent itself does not inhibit bacterial growth.

    • Serial Dilution: Dilute the stock in CAMHB to achieve a final testing range of 0.125 to 64 µg/mL in a 96-well plate. Ensure the final DMSO concentration remains ≤1% v/v.

    • Inoculum Preparation: Adjust the bacterial suspension (S. aureus ATCC 29213, E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:150 in CAMHB. Add 50 µL to each well (final inoculum ~5 × 10^5 CFU/mL).

    • Incubation & Readout: Incubate at 37°C for 18-20 hours.

      • Self-Validation: Include a positive growth control (bacteria + media) and a negative sterility control (media only). Add 10 µL of resazurin (0.015%) post-incubation; a color shift from blue to pink indicates viable cells.

Protocol 2: DNA Supercoiling Inhibition Assay (Target Validation)
  • Causality: To definitively prove that the observed MIC reduction is driven by on-target DNA Gyrase inhibition rather than non-specific membrane lysis, we must isolate the enzyme-drug interaction in a cell-free system.

  • Step-by-Step Methodology:

    • Reaction Mix: Combine 1 U of E. coli DNA Gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and 1 mM ATP in an assay buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT).

    • Inhibitor Addition: Introduce the 6-methyl cinnoline analogs at varying concentrations (1 to 100 µM).

    • Incubation: Incubate the mixture at 37°C for 30 minutes. Terminate the reaction by adding an equal volume of 30% glycerol containing 0.25% bromophenol blue.

    • Electrophoresis & Validation: Run the samples on a 1% agarose gel in 1x TAE buffer at 80V for 2 hours.

      • Self-Validation: Include a positive control (Cinoxacin) and a negative control (DNA + enzyme, no inhibitor). The disappearance of the fast-migrating supercoiled DNA band confirms direct enzyme inhibition.

Mechanism of Action Visualization

Pathway Analog 6-Methyl Cinnoline Analog Membrane Bacterial Membrane (Passive Diffusion) Analog->Membrane Lipophilicity (LogP) Gyrase DNA Gyrase / Topo IV (Target Binding) Membrane->Gyrase Intracellular Accumulation Complex Cleavage Complex (Mg2+ Chelation) Gyrase->Complex 3-COOH & 4-Oxo Interaction Death Replication Arrest & Cell Death Complex->Death DNA Damage

Mechanism of action: 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid targeting DNA Gyrase.

References

  • Synthesis, structure, and antibacterial activity of 4-imino-1, 4-dihydrocinnoline-3-carboxylic acid and 4-oxo-1, 4-dihydrocinnoline-3-carboxylic acid derivatives as isosteric analogues of quinolones Source: PubMed URL
  • Cinnoline Derivatives with Biological Activity Source: ResearchGate URL
  • Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands Source: UCL URL
  • Hybrid Seed Set in Relation with Male Floral Traits, Estimation of Heterosis and Combining Abilities for Yield and Its Components in Wheat (Triticum aestivum L.)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid

Foreword: The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 6...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of safe and ethical scientific research. This guide provides a detailed protocol for the proper disposal of 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid, grounded in established safety principles and best practices. As a Senior Application Scientist, my objective is to empower you, my fellow researchers, with the knowledge to handle this compound's waste stream safely and compliantly, thereby protecting both personnel and the environment.

Disclaimer: A specific Safety Data Sheet (SDS) for 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid was not located. The following guidance is therefore synthesized from the safety profiles of structurally analogous compounds, such as oxoquinoline and cinnoline carboxylic acid derivatives, and established principles of chemical waste management.[1][2][3] It is imperative to consult your institution's Environmental Health & Safety (EHS) department for site-specific procedures and to perform a comprehensive risk assessment before handling this compound.

Part 1: Pre-Disposal Hazard Assessment

Understanding the hazard profile of a chemical is the critical first step in determining its proper disposal pathway. Based on data from similar chemical structures, 6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid should be handled as a substance with the potential for significant health and environmental effects.

The primary causality for its handling procedures stems from its classification as an irritant and its potential for acute oral toxicity.[2] Furthermore, its nature as a complex organic acid and its potential for long-lasting aquatic harm necessitate that it never be discharged into sewer systems.[3]

Table 1: Inferred Hazard Profile

Hazard Classification Category GHS Pictogram Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed.[2]
Skin Corrosion/Irritation Category 2 Warning H315: Causes skin irritation.[1][2][4]
Serious Eye Damage/Irritation Category 2A Warning H319: Causes serious eye irritation.[1][2][4][5]
Specific Target Organ Toxicity Category 3 Warning H335: May cause respiratory irritation.[2][4][6]

| Hazardous to the Aquatic Environment | Category 3 | None | - | H412: Harmful to aquatic life with long lasting effects. |

Part 2: Personal Protective Equipment (PPE) and Safe Handling

Before generating any waste, ensure all requisite personal protective equipment is in place. The selection of PPE is directly dictated by the hazard assessment. Given the compound's irritant properties, direct contact with skin and eyes must be rigorously prevented.[1][4][7]

Table 2: Required Personal Protective Equipment (PPE)

Protection Type Specification Rationale
Eye/Face Safety glasses with side shields or chemical splash goggles. Protects against splashes and airborne dust, preventing serious eye irritation.[1][7][8]
Hand Nitrile gloves (inspected prior to use). Prevents skin contact and irritation.[3][8] Dispose of contaminated gloves after use.[4]
Body Standard laboratory coat. Protects skin and personal clothing from contamination.[3]

| Respiratory | Not required for small quantities in a well-ventilated area. Use a NIOSH-approved respirator if dust generation is likely or ventilation is inadequate. | Prevents respiratory tract irritation from airborne particles.[2][4][6] |

Safe Handling Practices:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1][3]

  • Avoid the formation of dust during handling and weighing.[1][3]

  • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1][9]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

Part 3: Waste Segregation and Disposal Protocol

Proper segregation is the foundation of a safe chemical waste management system. It prevents inadvertent chemical reactions and ensures waste is routed to the appropriate treatment facility. This compound must be treated as chemically hazardous waste.[10]

Step-by-Step Waste Collection Protocol
  • Designate a Waste Container:

    • Select a dedicated, leak-proof, and sealable container for solid waste. A high-density polyethylene (HDPE) container with a screw cap is recommended.

    • The container must be clean and dry before the first addition of waste.

  • Waste Identification and Segregation:

    • This compound is a non-halogenated acidic organic solid. It must be collected in a waste stream designated for this category.

    • Crucially, do not mix this waste with:

      • Bases or strong oxidizing agents to prevent exothermic or violent reactions.

      • Halogenated organic waste.

      • Aqueous or liquid waste streams.

      • Sharps or other physically hazardous materials.

  • Labeling the Waste Container:

    • Proper labeling is a regulatory requirement and essential for safety.[11] Affix a hazardous waste label to the container before adding any waste.

    • The label must include:

      • The full chemical name: "6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid"

      • The words "Hazardous Waste"

      • The primary hazard(s): "Irritant," "Acutely Toxic (Oral)"

      • Appropriate GHS pictograms (Exclamation Mark)

      • The date of first accumulation.

  • Accumulation and Storage:

    • Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[1][6]

    • Store the container in a designated satellite accumulation area or a central hazardous waste storage area. This area should be cool, dry, and well-ventilated.[1]

    • Ensure the storage location has secondary containment to manage potential spills.

  • Final Disposal:

    • Once the container is full or has reached its designated accumulation time limit per institutional and local regulations, arrange for its disposal.

    • Disposal must be conducted through your institution's EHS department or a licensed chemical waste disposal company.[3][11]

    • Never attempt to dispose of this chemical down the drain or in regular trash.[3] The material should be sent to a licensed chemical destruction plant, typically via controlled incineration with flue gas scrubbing.[3]

Disposal of Contaminated Materials
  • Empty Containers: The original product container must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol). The resulting rinsate is also hazardous waste and must be collected in a designated container for flammable liquid waste. Once decontaminated, the container can be managed for recycling or disposal as non-hazardous waste, often after being punctured to prevent reuse.[3]

  • Contaminated PPE and Debris: Gloves, weigh boats, and wipes contaminated with the solid compound should be placed in the designated solid waste container alongside the chemical itself.

Waste_Disposal_Workflow cluster_Lab Laboratory Operations cluster_EHS EHS & Compliance Generate Generate Waste (Solid Compound, Contaminated PPE) Assess Assess Hazards (Irritant, Toxic, Aquatic Harm) Generate->Assess Step 1 Segregate Segregate Waste (Non-Halogenated Organic Solid) Assess->Segregate Step 2 Label Label Container (Chemical Name, Hazards, Date) Segregate->Label Step 3 Store Store Safely (Sealed, Secondary Containment) Label->Store Step 4 Arrange Arrange Collection (Contact EHS) Store->Arrange Step 5 Transport Licensed Transport Arrange->Transport via Licensed Collector Dispose Final Disposal (Incineration) Transport->Dispose to Approved Facility

Caption: Workflow for the compliant disposal of chemical waste.

Part 4: Spill and Decontamination Procedures

Accidents can happen, and a prepared response is critical to mitigating risk. The following protocols are for minor spills that can be safely managed by trained laboratory personnel. For large spills, evacuate the area and contact your institution's emergency response team immediately.

Step-by-Step Spill Cleanup Protocol
  • Alert and Secure:

    • Alert personnel in the immediate vicinity.

    • Ensure the area is well-ventilated. If the spill is outside a fume hood, restrict access to the area.

  • Don PPE:

    • At a minimum, don the PPE outlined in Table 2. For larger spills, consider respiratory protection.

  • Contain and Clean:

    • Gently cover the spilled solid with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne.

    • Carefully sweep or scoop the material and absorbent into a designated hazardous waste container.[6] Use spark-proof tools if a flammable solvent is involved in the cleanup.[3]

    • Do not use a vacuum cleaner unless it is specifically rated for hazardous dust.

  • Decontaminate the Area:

    • For acidic organic compounds, decontamination involves a multi-step cleaning process.[12][13][14]

    • Wipe the spill area with a cloth dampened with a mild basic solution (e.g., 5% sodium bicarbonate solution) to neutralize the acidic residue.

    • Follow with a wipe using a cloth dampened with soapy water.

    • Finally, wipe the area with a cloth dampened with clean water.

    • All cleaning materials (wipes, gloves, etc.) are considered hazardous waste and must be placed in the designated solid waste container.

  • Final Steps:

    • Seal and label the waste container.

    • Wash hands thoroughly.

    • Document the spill and cleanup procedure according to your laboratory's policies.

References

  • Chemical Waste Control - Environmental Protection Department. (2025, May 23). Environmental Protection Department, The Government of the Hong Kong Special Administrative Region. [Link]

  • Chemically hazardous waste | Environmental Science Center. The University of Tokyo. [Link]

  • REGULATIONS OF WASTE MANAGEMENT AND PUBLIC CLEANSING LAW. Ministry of the Environment, Government of Japan. [Link]

  • Safety Data Sheet. Kishida Chemical Co., Ltd. [Link]

  • 6-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid - NextSDS. NextSDS. [Link]

  • Organic Acid Standard Operating Procedure. Washington Nanofabrication Facility. [Link]

  • Handbook of Chemical Substance Management and Waste Disposal. Hokkaido University. [Link]

  • Regulations for Enforcement of the Act on the Assessment of Releases of Specified Chemical Substances in the Environment and the Promotion of Management Improvement - Japanese Law Translation. Japanese Law Translation. [Link]

  • Deployment of a Novel Organic Acid Compound Disinfectant against Common Foodborne Pathogens. (2022, December 9). MDPI. [Link]

  • Field Equipment Cleaning and Decontamination at the FEC. (2019, October 3). U.S. Environmental Protection Agency. [Link]

  • Cleaning and Decontamination of Potent Compounds in the Pharmaceutical Industry. ACS Publications. [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES. Chulalongkorn University. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
Reactant of Route 2
6-Methyl-4-oxo-1,4-dihydrocinnoline-3-carboxylic acid
© Copyright 2026 BenchChem. All Rights Reserved.